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Bismuthsodiumethylenediaminetetraacetate

Cat. No.: B13123745
M. Wt: 520.18 g/mol
InChI Key: WORMMZRMMHDSSL-UHFFFAOYSA-J
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Description

Contextualization within Coordination Chemistry and Complex Systems Research

Coordination chemistry explores the physical and chemical properties, synthesis, and applications of coordination complexes. Bismuth, as a heavy p-block element, presents a fascinating case study in this domain. The coordination chemistry of bismuth has been historically underdeveloped compared to its lighter counterparts. utexas.edu Unlike more commonly studied transition metals, bismuth is a poor σ donor with a relativistically contracted 6s lone pair of electrons. utexas.edu However, its status as the heaviest stable element makes it an intriguing subject for research. utexas.edu

Bismuth(III) is the most stable ionic form and is known to form complexes with a wide variety of ligands, exhibiting diverse coordination numbers and geometries. acs.orgacs.org A key feature of Bi(III) is its stereochemically active 6s² lone pair, which can significantly influence the geometry of its complexes. acs.org This often results in distorted coordination polyhedra. Bismuth complexes are characterized by a central bismuth ion (Bi³⁺) coordinated with various ligands, and their coordination geometry can vary significantly, leading to a range of structural motifs from mononuclear to polynuclear and heterometallic complexes.

The ligand in Bismuth Sodium Ethylenediaminetetraacetate (B1237979) is derived from ethylenediaminetetraacetic acid (EDTA), a powerful hexadentate chelating agent. EDTA is capable of forming highly stable complexes with a wide array of metal ions by binding through its two nitrogen atoms and four carboxylate groups. The interaction of bismuth with multidentate ligands containing oxygen and nitrogen donor atoms, such as EDTA, is particularly strong. peerj.com The resulting complexes are often highly stable due to the chelate effect, which involves the formation of multiple rings within the coordination sphere. peerj.com

Evolution of Research Perspectives on Metal-Ligand Systems

The study of metal-ligand systems has evolved significantly over the past decades. Initially, the focus was primarily on the synthesis and basic characterization of new compounds. However, with advancements in analytical techniques, research has shifted towards a deeper understanding of the intricate relationship between the structure of a complex and its properties. For bismuth-ligand systems, this has meant moving beyond simple syntheses to detailed structural elucidation using techniques like single-crystal X-ray diffraction.

Early research into bismuth-EDTA complexes laid the groundwork for understanding their formation and stability. Over time, the focus has expanded to include the kinetic and mechanistic aspects of these systems. For instance, kinetic studies have been conducted on the isotopic exchange reactions between hydrolyzed bismuth ions and their EDTA complexes.

More recently, the unique properties of bismuth, such as its low toxicity and high spin-orbit coupling, have driven research in new directions. acs.orgacs.org There is a growing interest in the potential applications of bismuth coordination complexes in various fields, including materials science and medicine. tandfonline.com This has led to the synthesis and characterization of novel bismuth complexes with EDTA-based ligands, exploring their structural diversity and functional potential. peerj.com The development of advanced spectroscopic and computational methods has further enabled researchers to probe the electronic structure and bonding in these complex systems with greater accuracy.

Scope and Objectives of a Comprehensive Academic Review on Bismuthsodiumethylenediaminetetraacetate

A comprehensive academic review of Bismuth Sodium Ethylenediaminetetraacetate aims to synthesize the existing body of knowledge on this compound and its closely related analogues. The primary objective is to provide a detailed and scientifically accurate account of its chemical and physical properties, grounded in empirical research.

The scope of such a review would encompass:

Synthesis and Structural Analysis: A thorough examination of the methods used to synthesize Bismuth Sodium Ethylenediaminetetraacetate and related Bi-EDTA complexes. This includes a detailed analysis of their molecular and crystal structures, as determined by techniques such as X-ray crystallography. Key structural parameters, including bond lengths, bond angles, and coordination geometry, would be presented and discussed.

Physicochemical Properties: A review of the known physicochemical properties of the compound, including its solubility, stability, and spectroscopic characteristics (e.g., NMR, IR, UV-Vis). This would involve compiling and interpreting data from various experimental studies.

Comparative Analysis: A comparison of the structural and chemical properties of Bismuth Sodium Ethylenediaminetetraacetate with other bismuth coordination complexes and other metal-EDTA complexes. This would help to highlight the unique features of the bismuth-EDTA system.

A key focus of this review is the presentation of detailed research findings, including the compilation of structural data into accessible formats such as data tables. The following table presents crystallographic data for a closely related compound, (hydrogen ethylenediaminetetraacetato)bismuth(III) dihydrate, which provides valuable insight into the structural characteristics of bismuth-EDTA complexes. acs.org

ParameterValue
Chemical FormulaC₁₀H₁₇BiN₂O₁₀
Crystal SystemMonoclinic
Space GroupCc
a (Å)17.196(2)
b (Å)6.837(1)
c (Å)13.277(2)
β (°)105.74(1)
Volume (ų)1500.2(3)
Z4
Coordination Number of Bi8
GeometryBicapped Trigonal Prism

In the structure of (hydrogen ethylenediaminetetraacetato)bismuth(III) dihydrate, the EDTA ligand acts in a hexadentate fashion, coordinating to the bismuth atom through two nitrogen atoms and four carboxylate oxygen atoms. acs.org The coordination sphere of the bismuth atom is completed to eight by two water molecules, resulting in a bicapped trigonal prismatic geometry. acs.org This detailed structural information is crucial for a comprehensive understanding of the coordination chemistry of bismuth with EDTA.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12BiN2NaO8 B13123745 Bismuthsodiumethylenediaminetetraacetate

Properties

Molecular Formula

C10H12BiN2NaO8

Molecular Weight

520.18 g/mol

IUPAC Name

sodium;2-(3,10,13-trioxo-2,11,12-trioxa-5,8-diaza-1-bismabicyclo[6.3.3]tetradecan-5-yl)acetate

InChI

InChI=1S/C10H16N2O8.Bi.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+3;+1/p-4

InChI Key

WORMMZRMMHDSSL-UHFFFAOYSA-J

Canonical SMILES

C1CN(CC(=O)O[Bi]2OC(=O)CN1CC(=O)O2)CC(=O)[O-].[Na+]

Origin of Product

United States

Advanced Synthetic Methodologies for Bismuth Coordination Compounds

Rational Design Principles for Bismuth-Ligand Complex Synthesis

The rational design of bismuth complexes hinges on predicting and controlling the interaction between the bismuth cation (Bi³⁺) and the coordinating ligands. This involves a careful selection of ligands and reaction conditions to achieve a desired molecular architecture and functionality. The large ionic radius, flexible coordination number (up to 10), and the presence of a stereochemically active 6s² lone pair on the Bi³⁺ ion present unique challenges and opportunities in synthetic design. scispace.comresearchgate.netnih.gov

The design of the ligand is the most critical element in controlling the coordination environment of the bismuth center. For a complex like Bismuthsodiumethylenediaminetetraacetate, the ethylenediaminetetraacetic acid (EDTA) ligand is a prime example of a targeted design strategy.

Multidentate Ligands: EDTA is a hexadentate ligand, meaning it can bind to the metal center through six donor atoms (two nitrogen and four oxygen atoms). This chelate effect, where a single ligand binds to a central metal ion at multiple points, results in a significantly more stable complex compared to those formed with monodentate ligands. peerj.com

Donor Atom Selection: Bismuth(III) is a borderline Lewis acid, showing a high affinity for multidentate ligands containing both oxygen and nitrogen donor atoms. peerj.com The strategic inclusion of these atoms in a ligand framework, as seen in EDTA, ensures strong and stable coordination.

Steric and Electronic Factors: The structure of the ligand dictates the geometry of the resulting complex. The flexible nature of the EDTA backbone allows it to wrap around the Bi³⁺ ion, accommodating its large size and variable coordination preferences. The stereochemically active lone pair of electrons on the Bi³⁺ ion can influence the final geometry, leading to distorted coordination spheres, often described as hemidirectional. scispace.comnih.gov The choice of ligand can be used to either accommodate or minimize the influence of this lone pair to achieve specific structural outcomes.

The table below summarizes key ligand design considerations for bismuth complexes.

Table 1: Ligand Design Strategies for Bismuth(III) Complexes
Strategy Description Example Ligand for Bismuth Rationale
Chelation Use of multidentate ligands to form multiple bonds with the Bi³⁺ ion, increasing complex stability. Ethylenediaminetetraacetic acid (EDTA) The chelate effect leads to thermodynamically stable complexes. peerj.com
Donor Atom Preference Selection of ligands with donor atoms that have a high affinity for Bi³⁺. Polyaminocarboxylates Bi³⁺ binds effectively to both nitrogen and oxygen donor atoms. researchgate.netacs.org
Steric Control Utilizing bulky ligands to control the coordination number and geometry around the bismuth center. Thiophen-substituted phenanthroline Can prevent the formation of polymeric structures and stabilize specific geometries. ucl.ac.uknih.gov
Preorganization Designing rigid ligands that are already in a conformation suitable for binding the metal ion. Phenol-bridged scaffolds Reduces the entropic penalty of complexation, leading to higher stability. chemrxiv.org

Understanding the reaction mechanism is crucial for optimizing synthetic protocols and achieving high yields of the desired product. The formation of bismuth complexes in solution is typically a substitution reaction where solvent molecules or other weakly bound ligands in the bismuth coordination sphere are replaced by the desired ligand.

For the synthesis of this compound, the mechanism involves the complexation of Bi³⁺ by the EDTA⁴⁻ anion. The reaction is highly dependent on pH, as the carboxylic acid groups of EDTA must be deprotonated to act as effective donor groups. The general steps can be rationalized as:

Solvation: The bismuth salt dissolves and the Bi³⁺ ion is solvated by water molecules, forming an aqua complex, [Bi(H₂O)ₙ]³⁺.

Ligand Deprotonation: The pH of the solution is adjusted to deprotonate the carboxylic acid groups of the ethylenediaminetetraacetic acid.

Stepwise Coordination: The deprotonated EDTA anion displaces the coordinated water molecules in a stepwise fashion, with the nitrogen and carboxylate groups binding to the bismuth center.

Chelate Formation: The final, stable chelate is formed once all possible donor atoms of the EDTA ligand have coordinated to the bismuth ion, resulting in the [Bi(EDTA)]⁻ complex anion.

Contemporary Synthetic Approaches to Bismuth Coordination Compounds

Modern synthetic chemistry offers a variety of methods for the preparation of bismuth coordination compounds, ranging from traditional solution-phase techniques to more innovative and sustainable solid-state and mechanochemical protocols.

Solution-phase synthesis remains the most common method for preparing bismuth coordination compounds like this compound. This approach involves dissolving the reactants in a suitable solvent and allowing the complex to form, often followed by precipitation or crystallization.

A typical synthesis of a bismuth-EDTA complex involves reacting a soluble bismuth salt, such as Bismuth(III) nitrate (B79036), with a solution of the disodium (B8443419) or tetrasodium (B8768297) salt of EDTA in an aqueous medium. peerj.comresearchgate.netgoogle.com The reaction conditions, particularly pH, are carefully controlled to ensure complete complexation and to prevent the precipitation of bismuth hydroxides. google.com The resulting complex can then be isolated by concentrating the solution and inducing precipitation, followed by filtration and drying. peerj.com

Variations of this method include solvothermal and hydrothermal synthesis, where the reaction is carried out in a sealed vessel at elevated temperatures and pressures. These techniques can promote the formation of highly crystalline products and unique structural phases that may not be accessible under ambient conditions. acs.org

Table 2: Comparison of Solution-Phase Synthetic Methods

Method Description Advantages Disadvantages
Conventional Precipitation Reactants are mixed in a solvent at ambient or slightly elevated temperatures, leading to product precipitation. peerj.com Simple, scalable, widely applicable. May produce amorphous or poorly crystalline products.
Hydrothermal/Solvothermal Synthesis is performed in a sealed autoclave using water or an organic solvent above its boiling point. acs.org Yields highly crystalline products, allows for control over particle morphology. Requires specialized equipment, higher energy consumption.
Slow Evaporation A solution of the complex is allowed to evaporate slowly, leading to the formation of single crystals. acs.org Excellent method for obtaining high-quality single crystals for X-ray diffraction. Slow process, not suitable for large-scale synthesis.

In recent years, solid-state and mechanochemical methods have gained prominence as powerful alternatives to traditional solution-based synthesis. These techniques are often more environmentally friendly due to the reduction or elimination of bulk solvents.

Mechanochemistry involves the grinding or milling of solid reactants together, where the mechanical energy input induces chemical reactions. scispace.comresearchgate.net This method has been successfully applied to synthesize various bismuth active pharmaceutical ingredients (APIs), including bismuth carboxylates like bismuth subgallate and bismuth citrate. rsc.orgrsc.org The synthesis of this compound via mechanochemistry would likely involve grinding a bismuth source, such as bismuth(III) oxide (Bi₂O₃), directly with the sodium salt of EDTA. Liquid-assisted grinding (LAG), where a catalytic amount of liquid is added, can often accelerate the reaction. rsc.org

These solid-state methods offer several advantages:

Reduced Solvent Waste: They significantly decrease the environmental impact associated with solvent use and disposal. rsc.org

High Yields and Purity: Reactions often proceed to completion, yielding pure products without the need for extensive purification. rsc.org

Access to Novel Structures: Mechanochemistry can sometimes produce polymorphs or phases that are inaccessible through solution methods.

The synthesis of bismuth complexes is increasingly being viewed through the lens of green chemistry, which aims to design chemical processes that are environmentally benign. Bismuth itself is often referred to as a "green" heavy metal due to its remarkably low toxicity compared to its neighbors in the periodic table like lead and antimony. iwu.eduacs.orgnih.gov

Key green chemistry principles applied to the synthesis of bismuth complexes include:

Use of Low-Toxicity Reagents: Employing bismuth salts is inherently greener than using more toxic metal ions. iwu.edu

Atom Economy: Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product.

Solvent Minimization: The adoption of mechanochemical and solid-state syntheses directly addresses the goal of reducing solvent use. rsc.orgrsc.org

Energy Efficiency: Performing reactions at ambient temperature and pressure, as is often possible with mechanochemistry, reduces energy consumption compared to solvothermal methods. iwu.edu

Catalysis: The use of bismuth compounds as catalysts in organic synthesis is a major area of green chemistry research, leveraging their low toxicity and unique reactivity. rsc.orgrsc.org

The development of synthetic routes for compounds like this compound that incorporate these principles is a key goal for modern inorganic and pharmaceutical chemistry.

Synthesis of Bismuth Coordination Compound Analogues for Research

The synthesis of analogues of established bismuth coordination compounds, such as those based on ethylenediaminetetraacetic acid (EDTA), is crucial for systematic research into structure-activity relationships. Bismuth(III) displays a strong affinity for multidentate ligands with oxygen and nitrogen donor atoms, making EDTA-based structures a versatile platform for modification. peerj.com By systematically altering the components of the coordination sphere, researchers can fine-tune the electronic, steric, and physicochemical properties of the resulting complexes.

Structural modification of bismuth coordination compounds is a key strategy for developing new analogues with tailored properties. These modifications can be broadly categorized into alterations of the primary ligand, substitution of co-ligands, and changes in the counter-ion. The ligand environment is a critical determinant of the geometry of bismuth complexes, which can influence their biological activities. mdpi.com Even minor modifications to the ligand structure can have profound effects on the efficacy of the complex. mdpi.com

Key strategies include:

Ligand Backbone Alteration: This involves synthesizing derivatives of a primary chelating agent. For instance, an EDTA-based phenylene ligand has been used to create a new acyclic bismuth complex, altering the rigidity and electronic properties of the ligand framework compared to traditional EDTA. peerj.compeerj.com

Substitution of Ancillary Ligands: In complexes where the bismuth center is not fully coordinated by a single multidentate ligand, ancillary or co-ligands can be introduced. The reaction of a primary bismuth complex with co-ligands like 1,10-phenanthroline (B135089) or 2,2'-bipyridyl results in mixed-ligand complexes with different structural and photophysical characteristics. rsc.org

Functional Group Modification: Introducing or replacing functional groups on the ligand can change the complex's solubility, stability, and interaction with biological targets. One innovative approach involves substituting hydrocarbon ligands with mercaptocarborane ligands to enhance specific activities. mdpi.com

The following table summarizes common structural modification strategies for creating bismuth coordination compound analogues.

Modification StrategyDescriptionExample ComponentPurpose/OutcomeReference
Ligand Backbone AlterationChanging the core structure of the primary chelating ligand.EDTA-based phenylene ligandAlters rigidity, coordination geometry, and electronic properties. peerj.compeerj.com
Ancillary Ligand SubstitutionIntroducing secondary ligands into the coordination sphere.1,10-phenanthroline, 2,2'-bipyridylModifies steric bulk and photophysical properties. rsc.org
Functional Group ReplacementReplacing specific chemical groups on the ligand.Mercaptocarborane ligandsEnhances specific biological or chemical activities. mdpi.com

The development of stereoselective synthetic pathways is essential for producing chiral bismuth complexes. The versatile coordination geometry of metal centers makes the synthesis of a specific stereoisomer a significant challenge. researchgate.net Asymmetric synthesis in coordination chemistry often relies on the use of chiral ligands that can effectively transfer their chirality to the metallic center, predetermining the final configuration of the complex. researchgate.net

Enantioselective reactions using chiral bismuth catalysts represent a growing area of interest. morressier.com Key to these syntheses is the creation of a chiral environment around the bismuth ion. This is typically achieved by forming complexes with enantiomerically pure organic ligands.

Common approaches include:

Chiral Bidentate Ligands: Chiral bipyridine ligands have been successfully complexed with bismuth triflate to create water-compatible chiral Lewis acids. These complexes catalyze asymmetric reactions with high enantioselectivity, demonstrating that the chiral ligand effectively stabilizes the bismuth cation in aqueous media while inducing asymmetry. acs.org

Chiral Anionic Ligands: Another strategy involves using chiral anions designed to dissociate, such as those derived from BINOL-phosphates. These ligands create a chiral environment around the bismuth center, enabling its use in catalytic carbon-nitrogen bond-forming reactions. morressier.com

Stereospecific Ligand Attachment: EDTA derivatives have been synthesized for stereochemically specific attachment to biomolecules. For example, a derivative can be connected in a stereochemically unique way to the cysteine residues of a protein, creating a chiral metal chelate in a highly controlled manner. nih.gov

The table below details select pathways for synthesizing chiral bismuth variants.

Chiral Ligand TypeBismuth PrecursorSynthetic ApproachResulting Chiral VariantReference
Chiral BipyridineBismuth triflate (Bi(OTf)₃)Complexation in an organic/aqueous solvent system.Water-compatible chiral Lewis acid for asymmetric hydroxymethylation. acs.org
BINOL-derived Phosphate DiestersNot specifiedFormation of complexes with dissociable chiral anionic ligands.Chiral catalysts for enantioselective C-N bond formation. morressier.com
EDTA derivative with S-mesylcysteineNot specifiedStereospecific attachment to thiol groups on proteins.Protein-bound chiral metal chelates for NMR analysis. nih.gov

Comprehensive Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Bismuth Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for investigating the solution-state structure and dynamics of diamagnetic metal complexes, including those of bismuth. The diamagnetic nature of Bi(III) allows for the direct observation of proton and carbon resonances of the coordinated ligands without the complicating effects of paramagnetic broadening, providing valuable information on the ligand's conformation upon complexation.

Proton (¹H) and Carbon-13 (¹³C) NMR Investigations

The coordination of the ethylenediaminetetraacetate (B1237979) (EDTA) ligand to the bismuth ion induces significant changes in the ¹H and ¹³C NMR spectra compared to the free ligand. In the uncomplexed form, the EDTA ligand typically exhibits a simpler NMR spectrum due to the rapid conformational changes in solution. However, upon chelation to a metal ion like bismuth, the ligand adopts a more rigid structure. This rigidity often leads to a more complex and informative spectrum.

For bismuth complexes with EDTA-based ligands, the ¹H NMR spectrum is characterized by a notable increase in the number of signals, with some appearing as doublets of doublets. This increased complexity is a direct consequence of the rigid system formed upon chelation, where the protons on the ethylenic backbone and the acetate (B1210297) arms become chemically non-equivalent.

While specific chemical shift data for Bismuth Sodium Ethylenediaminetetraacetate is not extensively reported, the principles can be illustrated by examining related metal-EDTA complexes. The coordination to a metal center generally leads to a downfield shift of the ligand's proton and carbon signals due to the inductive effect of the metal ion.

Table 1: Representative ¹H NMR Chemical Shifts for Metal-EDTA Complexes

Metal Ion Methylene (B1212753) Protons (Backbone) Methylene Protons (Acetate Arms)
Free EDTA ~2.8 ppm (singlet) ~3.5 ppm (singlet)
Zn(II) 2.87 ppm (singlet) 3.36 ppm (quartet)
Mg(II) 2.70 ppm (singlet) 3.23 ppm (quartet)
Ca(II) 2.56 ppm (singlet) 3.13 ppm (quartet)

Note: The data presented is for illustrative purposes and represents typical shifts observed for other divalent metal-EDTA complexes. The exact chemical shifts for the Bi(III)-EDTA complex may vary.

Similarly, the ¹³C NMR spectrum of the complex is expected to show distinct resonances for the carboxylate carbons and the methylene carbons of the EDTA ligand, with their chemical shifts being influenced by the coordination to the bismuth center.

Heteronuclear NMR (e.g., ³¹P, ¹⁹F, ¹¹³Cd) for Ligand and Metal Probing

While not directly applicable to Bismuth Sodium Ethylenediaminetetraacetate which lacks phosphorus or fluorine, heteronuclear NMR is a valuable technique for probing the coordination environment of metal ions. For instance, in complexes containing phosphorus- or fluorine-bearing ligands, ³¹P or ¹⁹F NMR can provide direct information about the metal-ligand interactions. Although bismuth itself has an NMR active nucleus, ²⁰⁹Bi, its very large quadrupole moment and low sensitivity make it extremely challenging to observe directly in solution NMR.

Two-Dimensional (2D) NMR Techniques for Structural Connectivity

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in unequivocally assigning the proton and carbon signals in complex molecules like Bismuth Sodium Ethylenediaminetetraacetate. A COSY spectrum would reveal the coupling relationships between adjacent protons within the EDTA backbone and its acetate arms, helping to trace the connectivity of the ligand framework. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, providing a complete assignment of the ¹H and ¹³C resonances. These techniques are crucial for confirming the rigid, chelated structure of the EDTA ligand around the bismuth ion.

Vibrational and Electronic Spectroscopy of Bismuth Coordination Compounds

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups present in the molecule and the nature of the electronic transitions within the complex.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a powerful method for identifying the functional groups and probing the coordination of the carboxylate groups of the EDTA ligand to the bismuth ion. The infrared spectrum of Bismuth Sodium Ethylenediaminetetraacetate is expected to show characteristic absorption bands corresponding to the vibrational modes of the coordinated EDTA ligand.

A key region of interest in the FT-IR spectrum of metal-EDTA complexes is the region of the carboxylate (COO⁻) stretching vibrations. In the free EDTA salt, the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate groups give rise to strong absorption bands. Upon coordination to a metal ion, the positions of these bands are altered. The coordination of the carboxylate group to the bismuth ion is expected to result in a significant shift in the asymmetric stretching vibration to a lower frequency and the symmetric stretching vibration to a higher frequency compared to the free ligand. The magnitude of the separation between the asymmetric and symmetric stretching frequencies (Δν = νₐₛ - νₛ) can provide insights into the coordination mode of the carboxylate groups (e.g., monodentate, bidentate, or bridging).

Table 2: Typical FT-IR Vibrational Frequencies for Metal-EDTA Complexes

Vibrational Mode Approximate Frequency Range (cm⁻¹) Description
O-H stretching (of water) 3500 - 3200 Broad band indicating presence of water molecules
C-H stretching 3000 - 2850 Stretching vibrations of the methylene groups
Asymmetric COO⁻ stretching 1650 - 1590 Stretching of the coordinated carboxylate groups
Symmetric COO⁻ stretching 1450 - 1380 Stretching of the coordinated carboxylate groups
C-N stretching 1120 - 1080 Stretching of the carbon-nitrogen bonds
Bi-N stretching Lower frequency region Vibration of the bismuth-nitrogen bond
Bi-O stretching Lower frequency region Vibration of the bismuth-oxygen (B8504807) bond

Note: These are general ranges for metal-EDTA complexes, and the specific peak positions for Bismuth Sodium Ethylenediaminetetraacetate may vary.

Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the Bismuth Sodium Ethylenediaminetetraacetate complex. The Bi(III) ion has a [Xe] 4f¹⁴ 5d¹⁰ 6s² electronic configuration. The UV-Vis spectrum of the Bi(III)-EDTA complex is characterized by a strong absorption band in the ultraviolet region. This absorption is attributed to a ligand-to-metal charge transfer (LMCT) transition, where an electron is excited from a molecular orbital primarily localized on the EDTA ligand to a molecular orbital associated with the bismuth ion.

Research has shown that the Bismuth(III)-EDTA complex exhibits a distinct absorption maximum.

Table 3: UV-Vis Absorption Data for the Bismuth(III)-EDTA Complex

Complex Absorption Maximum (λₘₐₓ) Type of Transition
[Bi(EDTA)]⁻ 265 nm chegg.comchegg.com Ligand-to-Metal Charge Transfer (LMCT)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural details of Bismuth Sodium Ethylenediaminetetraacetate. By ionizing the compound and separating the resulting ions based on their mass-to-charge ratio (m/z), MS provides precise mass information and insights into the molecule's composition and fragmentation behavior under energetic conditions. wikipedia.org

High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of Bismuth Sodium Ethylenediaminetetraacetate with high accuracy. This technique can differentiate between compounds with the same nominal mass but different chemical formulas by measuring the mass-to-charge ratio to several decimal places. The compound's molecular formula is C₁₀H₁₂BiN₂NaO₈, with a monoisotopic mass of approximately 520.0295 atomic mass units (amu). guidechem.comchemsrc.com HRMS analysis would confirm this elemental composition by providing an experimental mass that is extremely close to the theoretical value, thereby validating the compound's identity.

Below is a table detailing the theoretical exact masses for the primary ion and related adducts of Bismuth Sodium Ethylenediaminetetraacetate that would be observed in an HRMS analysis.

Ion SpeciesMolecular FormulaTheoretical m/zDescription
[M+H]⁺C₁₀H₁₃BiN₂NaO₈⁺521.0368Protonated molecular ion
[M+Na]⁺C₁₀H₁₂BiN₂Na₂O₈⁺543.0188Sodiated molecular ion
[M-Na+2H]⁺C₁₀H₁₄BiN₂O₈⁺499.0546Ion formed by loss of sodium and addition of two protons
[Bi(EDTA)]⁻C₁₀H₁₂BiN₂O₈⁻497.0401The anionic bismuth-EDTA complex

Note: The m/z values are calculated based on the most abundant isotopes: ¹²C, ¹H, ¹⁴N, ¹⁶O, ²³Na, and ²⁰⁹Bi.

Tandem mass spectrometry (MS/MS) is employed to investigate the structural integrity and fragmentation pathways of the Bismuth Sodium Ethylenediaminetetraacetate complex. wikipedia.org In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and subjected to collision-induced dissociation (CID) to generate product ions. nih.gov The resulting fragmentation pattern provides a structural fingerprint of the molecule.

While direct experimental fragmentation data for Bismuth Sodium Ethylenediaminetetraacetate is not extensively published, the fragmentation pathways can be predicted based on the known behavior of metal-EDTA complexes. nih.govnih.govarabjchem.org The fragmentation of the EDTA ligand itself typically involves sequential losses of carboxyl groups (as CO₂) and cleavages along the ethylenediamine (B42938) backbone. The presence of the bismuth and sodium ions influences the fragmentation, with different adducts potentially leading to distinct fragmentation pathways. arabjchem.org

The table below outlines potential fragmentation pathways for the [Bi(EDTA)]⁻ anion.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossDescription of Fragmentation
497.04453.05CO₂ (43.99)Loss of a single carboxyl group.
497.04439.03CH₂O₂ (46.01)Loss of a formic acid moiety.
453.05409.06CO₂ (43.99)Subsequent loss of a second carboxyl group.
497.04381.06C₂H₄N(CH₂CO₂)₂ (186.06)Cleavage of the ethylenediamine backbone.

X-ray Diffraction Studies for Atomic-Level Structure

Single-crystal X-ray diffraction is the most powerful technique for obtaining an unambiguous, atomic-resolution structure of a molecule. mdpi.com By irradiating a single, high-quality crystal of Bismuth Sodium Ethylenediaminetetraacetate with an X-ray beam, a unique diffraction pattern is produced. Analysis of this pattern allows for the complete determination of the crystal structure, including the coordination environment of the bismuth atom, the conformation of the EDTA ligand, and the location of the sodium counter-ion. mdpi.com

Studies on related bismuth-EDTA complexes suggest that the EDTA ligand acts in a hexadentate fashion, coordinating to the bismuth ion through its two nitrogen atoms and four carboxylate oxygen atoms. This coordination would result in a highly stable, chelated structure. The remaining coordination sites on the bismuth ion may be occupied by water molecules, leading to a high coordination number. Single-crystal XRD would precisely measure these interactions.

The table below lists the key crystallographic parameters that would be determined from a successful single-crystal X-ray diffraction analysis.

ParameterDescription
Crystal SystemThe basic geometric framework of the crystal (e.g., monoclinic, orthorhombic).
Space GroupThe set of symmetry operations that describe the crystal's internal symmetry.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the smallest repeating unit of the crystal lattice.
ZThe number of formula units per unit cell.
Bond Lengths and AnglesPrecise distances between bonded atoms and angles between adjacent bonds.
Coordination Number and GeometryThe number of atoms bonded to the central bismuth ion and their spatial arrangement.

Powder X-ray diffraction (XRD) is a versatile technique used to analyze polycrystalline samples. Instead of a single crystal, a fine powder of Bismuth Sodium Ethylenediaminetetraacetate is used, which contains thousands of tiny, randomly oriented crystallites. The resulting diffraction pattern is a plot of X-ray intensity versus the diffraction angle (2θ).

This pattern serves as a unique fingerprint for the crystalline phase of the compound. It is primarily used for:

Phase Identification: Comparing the experimental XRD pattern to databases (like the JCPDS database) to confirm the identity of the synthesized material. mdpi.com

Purity Assessment: Detecting the presence of crystalline impurities, which would appear as additional peaks in the diffraction pattern. researchgate.net

Crystallinity Analysis: Assessing the degree of crystallinity of the sample; sharp, well-defined peaks indicate a highly crystalline material, while broad humps suggest an amorphous or poorly crystalline nature. mdpi.com

Following the collection of diffraction data from either single-crystal or powder XRD, advanced computational analysis is required to elucidate the final structure. This process, known as structure refinement, involves creating a theoretical model of the crystal structure and iteratively adjusting its parameters (such as atomic positions and thermal displacement) to achieve the best possible fit with the experimental diffraction data.

The quality of the refined crystal structure is assessed using statistical indicators, most notably the R-factor (or residual factor). A low R-factor signifies a good agreement between the observed and calculated diffraction patterns, indicating a high-quality and reliable structural model. This refinement process provides the final, high-precision atomic coordinates and geometric parameters of Bismuth Sodium Ethylenediaminetetraacetate.

Ancillary Characterization Techniques

To further substantiate the structure and ascertain the purity of bismuth-sodium ethylenediaminetetraacetate, several ancillary characterization methods are employed. These techniques provide fundamental information regarding the elemental composition and the behavior of the complex in solution, complementing spectroscopic data for a comprehensive structural elucidation.

Elemental Microanalysis (C, H, N, S, Halogens)

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements within a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized complex like bismuth-sodium ethylenediaminetetraacetate. By comparing the experimentally determined percentages with the calculated theoretical values based on the proposed chemical formula, the purity and stoichiometry of the compound can be confirmed.

For the target compound, Bismuthsodiumethylenediaminetetraacetate, with the proposed formula C₁₀H₁₂BiN₂NaO₈, the theoretical elemental composition can be calculated.

Table 1: Calculated Elemental Composition of this compound (C₁₀H₁₂BiN₂NaO₈)
ElementSymbolTheoretical Percentage (%)
CarbonC23.09
HydrogenH2.33
NitrogenN5.38

While specific experimental data for this compound is not extensively detailed in publicly available literature, findings from closely related bismuth-EDTA derivatives illustrate the application of this technique. For instance, the elemental analysis of a synthesized bismuth complex with an EDTA-based phenylene ligand (Bi-edtabz) yielded results that were in strong agreement with the calculated values for its proposed formula, thereby confirming its composition.

Table 2: Elemental Analysis Data for a Related Bismuth-EDTA Complex (Bi-edtabz)
ElementExperimental (%) peerj.comCalculated (%) peerj.com
Carbon33.1833.39
Hydrogen3.123.31
Nitrogen10.4910.62

The close correlation between the found and calculated percentages for the related compound demonstrates the utility of elemental analysis in verifying the successful synthesis and purity of complex coordination compounds.

Molar Conductivity Measurements for Electrolytic Character

Molar conductivity (Λm) measurements are performed to determine the electrolytic nature of a compound when dissolved in a solvent. This technique measures a solution's ability to conduct electricity, which depends on the concentration and mobility of its constituent ions. For an ionic complex like this compound (Na[Bi(EDTA)]), molar conductivity helps to confirm that it dissociates into its constituent ions in solution.

The compound is expected to behave as a 1:1 electrolyte, dissociating in an aqueous solution as follows:

Na[Bi(EDTA)] → Na⁺ + [Bi(EDTA)]⁻

The molar conductivity is measured at various concentrations. For strong electrolytes, a plot of molar conductivity (Λm) versus the square root of the concentration (√c) typically yields a nearly linear relationship at low concentrations, as described by Kohlrausch's Law. The data can be extrapolated to infinite dilution to find the limiting molar conductivity (Λ°m), which represents the conductivity when the ions are completely independent of each other. The magnitude of the molar conductivity value is indicative of the number of ions produced per formula unit of the complex in solution.

While specific experimental values for this compound are not detailed in the reviewed literature, a hypothetical set of measurements would resemble the data presented below, which is characteristic of a 1:1 electrolyte in an aqueous solution.

Table 3: Representative Molar Conductivity Data for a 1:1 Electrolyte
Concentration (mol/L)√c (mol/L)¹/²Molar Conductivity (Λm) (S cm²/mol)
0.00050.0224125.2
0.00100.0316123.9
0.00500.0707120.5
0.01000.1000118.0

The results from such an experiment would confirm the ionic nature of the complex and its stability in solution, showing that the [Bi(EDTA)]⁻ anion remains intact and does not undergo further significant dissociation under the measurement conditions.

In Depth Coordination Chemistry of Bismuthsodiumethylenediaminetetraacetate

Coordination Modes and Geometry of the Bismuth Center

Bismuth(III) is a large metal ion that typically exhibits high coordination numbers, a characteristic that is well-satisfied by the versatile hexadentate ligand, EDTA. peerj.comacs.org The EDTA⁴⁻ ligand envelops the bismuth cation, utilizing its two nitrogen atoms and four carboxylate oxygen atoms as donors to form a stable chelate complex. purdue.edu The primary species formed is the [Bi(EDTA)]⁻ anion.

The geometry of the bismuth center in the EDTA complex is often seven-coordinate, adopting a capped trigonal prismatic or a similar distorted polyhedral arrangement. This is exemplified in the discrete mononuclear complex anion [Bi(EDTA)(H₂O)]⁻, where a water molecule occupies the seventh coordination site. researchgate.net The coordination sphere of bismuth(III) can be flexible, with coordination numbers in its complexes ranging from six to ten, often resulting in geometries such as square antiprismatic or tricapped trigonal prismatic arrangements. acs.orglibretexts.org The large size of the Bi³⁺ ion allows for the accommodation of additional ligands like water, leading to these higher coordination numbers.

Stereochemical Preferences and Isomerism

A defining feature of bismuth(III) coordination chemistry is the stereochemical activity of its 6s² valence electron lone pair. ucl.ac.ukutexas.edu This lone pair can occupy a position in the coordination sphere, influencing the geometry of the complex and causing significant distortions from idealized polyhedra. acs.org This effect can lead to a gap in the coordination sphere, resulting in lower coordination numbers than might otherwise be expected. acs.org

The flexible nature of the EDTA ligand, which can be viewed as two connected tridentate fragments, allows for the possibility of geometric isomerism. dntb.gov.uaresearchgate.net Depending on the arrangement of the glycinate (B8599266) arms and the ethylenediamine (B42938) backbone around the central bismuth ion, different stereoisomers can potentially exist. The inherent stereochemical activity at the bismuth center makes the synthesis and characterization of single, well-defined isomers challenging, often resulting in various coordination geometries within a single reaction. ucl.ac.uk

Influence of Ligand Conformation on Metal Coordination

The EDTA ligand is exceptionally flexible, a property that is crucial for its ability to chelate a wide variety of metal ions, including the large Bi³⁺ ion. bohrium.comchemrxiv.org The ligand's conformation, involving the twisting of the central C-C bond of the ethylenediamine backbone and the arrangement of the four carboxymethyl arms, adapts to the specific electronic and steric requirements of the metal center. nih.gov This conformational adaptability allows EDTA to create a binding pocket that maximizes coordination and stability. chemrxiv.org The interaction between the metal's electronic structure and the ligand's functional groups dictates the final coordination number and geometry. bohrium.comnih.gov For the bismuth-EDTA complex, the ligand wraps around the metal ion, with the two nitrogen atoms and four oxygen atoms forming a cage-like structure that effectively sequesters the bismuth.

Electronic Structure and Bonding Within the Complex

The electronic structure of the bismuth-EDTA complex is governed by the interactions between the valence orbitals of the post-transition metal Bi(III) and the donor orbitals of the ligand. Bismuth(III) possesses a [Xe] 4f¹⁴ 5d¹⁰ 6s² electron configuration. The key valence orbitals involved in bonding are the 6s, 6p, and potentially the vacant 6d orbitals.

Nature of Bismuth-Ligand Bonds (e.g., Covalent, Dative)

Bismuth(III) is classified as a borderline metal ion but demonstrates a high affinity for ligands with oxygen and nitrogen donor atoms, such as EDTA. peerj.com The bonds formed between the bismuth center and the two nitrogen and four oxygen atoms of the EDTA ligand are primarily dative or coordinate covalent bonds. In these bonds, the ligand's donor atoms contribute a pair of electrons to the empty valence orbitals of the bismuth ion.

There is also a significant electrostatic (ionic) component to the Bi-O bonds, given the negative charge on the carboxylate groups. Furthermore, studies suggest the possibility of an anti-bonding interaction between the bismuth 6s orbitals and the ligand's orbitals, which can contribute to the covalent character of the bonds and influence the complex's structural distortions. acs.org Bismuth forms exceptionally strong complexes with ligands containing oxygen and nitrogen donors, highlighting the stability of these Bi-N and Bi-O linkages. acs.org

Ligand Field Theory and Molecular Orbital Theory Applications

While classical Ligand Field Theory (LFT) is most directly applied to transition metal complexes with partially filled d-orbitals, the principles of Molecular Orbital (MO) theory provide a robust framework for describing the bonding in the bismuth-EDTA complex. wikipedia.orgbritannica.comwordpress.com An MO diagram for [Bi(EDTA)]⁻ would show the combination of the ligand's six sigma-donor orbitals with the valence 6s, 6p, and 6d orbitals of bismuth to form bonding and antibonding molecular orbitals.

The bonding MOs are primarily ligand in character and are filled with the donated electron pairs, accounting for the stability of the complex. wordpress.com The antibonding MOs are primarily metal in character. wordpress.com A crucial aspect of the electronic structure is the fate of the Bi(III) 6s² electrons. In the MO model, these electrons may occupy a molecular orbital that is largely non-bonding or has some antibonding character. This high-energy, stereochemically active lone pair is responsible for the distortions observed in the coordination geometry, as it repels the bonding pairs of electrons. acs.orgucl.ac.uk

Speciation and Dynamic Behavior in Solution

The bismuth-EDTA complex, [Bi(EDTA)]⁻, is renowned for its exceptional thermodynamic stability, with a very high formation constant (log K ≈ 28). publications.gc.ca This high stability indicates that the complex is the predominant species over a wide range of conditions once formed.

However, the speciation of bismuth in aqueous solution is heavily influenced by pH due to the strong tendency of the Bi³⁺ ion to hydrolyze. nih.gov Bismuth(III) begins to hydrolyze at pH values near zero, forming various mononuclear and polynuclear hydroxo and oxo species, such as Bi(OH)²⁺ and the stable hexameric cluster Bi₆O₄(OH)₄⁶⁺. acs.orgnih.gov

This propensity for hydrolysis represents a competing equilibrium to the complexation with EDTA. researchgate.netrsc.org Consequently, the formation and stability of the [Bi(EDTA)]⁻ complex are pH-dependent. At very low pH, the EDTA ligand becomes protonated, competing with the bismuth ion for the ligand's donor sites. In neutral to alkaline solutions, the hydrolysis of the free Bi³⁺ ion can compete with complex formation. The speciation in a solution containing bismuth and EDTA is therefore a dynamic equilibrium involving the stable [Bi(EDTA)]⁻ anion, potentially protonated species like [Bi(HEDTA)], and various bismuth hydrolysis products, depending on the specific pH and concentration conditions. nih.gov

ParameterValueConditions
Log K₁ ~2820-25 °C, Ionic Strength 0.1 M
Common Coordination Number 7 (with H₂O)Aqueous Solution
Common Geometry Distorted Polyhedron-
Key Electronic Feature Stereochemically Active 6s² Lone Pair-

Ligand Exchange Kinetics and Mechanisms

The kinetic stability of the Bismuth-ethylenediaminetetraacetate ([Bi(EDTA)]⁻) complex is a critical aspect of its coordination chemistry, determining its persistence and reactivity in solution. Studies on the isotopic exchange reaction between the [Bi(EDTA)]⁻ complex and free, hydrolyzed bismuth ions (Bi(III)) in solution have provided insight into the mechanisms governing ligand exchange. The rate of this exchange process can be described by a relatively simple rate law, suggesting a mechanism that is first order with respect to the concentration of both the bismuth-EDTA complex and the free bismuth ion. researchgate.net

The kinetic inertness of Bi³⁺ complexes is highly dependent on the nature of the donor atoms in the chelating ligand. nih.gov While EDTA, with its nitrogen and oxygen donor atoms, forms a highly stable complex with bismuth(III), the potential for ligand exchange still exists, especially when challenged by other strong chelating agents or competing metal ions. nih.govpeerj.com The strength and covalency between the bismuth ion and the donor atoms of the ligand are key factors in determining how resistant the complex is to dissociation or exchange. nih.gov

ParameterDescriptionRelevance to [Bi(EDTA)]⁻
Reaction Order Indicates how the rate of reaction is affected by the concentration of the reactants.The isotopic exchange is first order in both [Bi(EDTA)]⁻ and free Bi(III), suggesting a bimolecular mechanism. researchgate.net
Proposed Mechanism The step-by-step sequence of elementary reactions by which overall chemical change occurs.An associative mechanism involving a dinuclear intermediate is suggested for the isotopic exchange. researchgate.net
Kinetic Inertness The resistance of a complex to undergo ligand substitution.Considered kinetically robust due to the multidentate nature of EDTA, but can be challenged by stronger chelators. nih.gov
Influence of pH The concentration of hydrogen ions in the solution.Affects the speciation of both free bismuth (hydrolysis) and the EDTA ligand, thereby influencing the exchange rate. researchgate.netpeerj.com

Solvation Effects on Complex Stability and Reactivity

The solvent environment plays a crucial role in the stability and reactivity of the Bismuthsodiumethylenediaminetetraacetate complex. As a charged species, the [Bi(EDTA)]⁻ anion and its sodium counter-ion interact strongly with solvent molecules, particularly in polar media like water. These solvation effects can influence the complex's thermodynamic stability and its kinetic behavior.

While specific studies on Bismuth-EDTA in various organic solvents are limited, general principles of coordination chemistry suggest that solvent properties significantly impact stability. In coordinating solvents, solvent molecules can compete for sites in the bismuth coordination sphere, potentially facilitating ligand exchange or dissociation. The dielectric constant of the solvent also affects the electrostatic interactions within the complex and between the complex and other ions in the solution. Studies on other bismuth-containing materials, such as bismuth vanadate, have shown that solvation can significantly alter the electronic properties and energetics of the bismuth center, a principle that extends to coordination complexes in solution. chemrxiv.org

Solvent PropertyEffect on [Bi(EDTA)]⁻ ComplexMechanism of Influence
pH (in aqueous solution) High stability in acidic conditions; potential for dissociation in basic conditions. peerj.comCompetition from hydroxide (B78521) ions (OH⁻) for coordination to Bi³⁺; deprotonation/protonation of ligand functional groups. nih.gov
Polarity Influences solubility and ion pairing.Stabilizes the charged complex and counter-ions through dipole-ion interactions.
Coordinating Ability Can facilitate ligand dissociation or exchange.Solvent molecules may directly coordinate to the bismuth center, weakening the Bi-EDTA bonds.
Ionic Strength Affects the activity of ionic species and electrostatic interactions.Shields electrostatic interactions, which can influence reaction rates and equilibrium positions. researchgate.net

Supramolecular Assemblies Involving the Bismuth Coordination Compound

Coordination complexes like [Bi(EDTA)]⁻ can serve as building blocks, or "tectons," for the construction of larger, highly organized supramolecular assemblies. These structures are formed and held together by non-covalent interactions, leading to the formation of extended networks in the solid state or specific aggregates in solution. The geometry of the [Bi(EDTA)]⁻ anion, combined with the presence of multiple hydrogen bond donor and acceptor sites, makes it an excellent candidate for participating in self-assembly processes. researchgate.net The resulting supramolecular architectures can exhibit properties that are distinct from the individual complex units.

Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Non-covalent interactions are attractive or repulsive forces between molecules that are weaker than covalent bonds. wikipedia.orgtaylorandfrancis.com They are fundamental to the formation of supramolecular structures. In the case of this compound, several types of non-covalent interactions are significant.

Hydrogen Bonding : This is a primary driving force for self-assembly in this system. The four carboxylate groups of the EDTA ligand are potent hydrogen bond acceptors. In the hydrated solid state (e.g., Na[Bi(EDTA)]·3H₂O), water molecules act as bridges, forming extensive hydrogen-bonding networks that link adjacent [Bi(EDTA)]⁻ anions and connect to the sodium counter-ions.

Ionic Interactions : Strong electrostatic attractions exist between the negatively charged [Bi(EDTA)]⁻ complex and the positively charged sodium (Na⁺) counter-ions. These ionic bonds are crucial in defining the primary crystal lattice structure.

Pnictogen Bonding : A more subtle but important interaction involves the bismuth atom itself. As a heavy p-block element (a pnictogen), the covalently bonded bismuth atom can have an electrophilic region that can interact attractively with a nucleophile. researchgate.net This type of interaction, known as a bismuth bond, can influence the packing of molecules in the solid state. researchgate.net

π-π stacking is not relevant for the standard [Bi(EDTA)]⁻ complex, as the ligand is aliphatic. However, modification of the EDTA backbone to include aromatic groups, creating ligands such as EDTA-based phenylene, can introduce the possibility of π-π stacking, enabling the design of more complex and varied supramolecular structures. peerj.com

Type of InteractionParticipating Groups in this compoundRole in Supramolecular Structure
Hydrogen Bonding Carboxylate oxygen atoms (acceptors); Water molecules (donors and acceptors).Creates extended networks, linking complex anions and mediating interactions with counter-ions and solvent.
Ionic Interactions [Bi(EDTA)]⁻ anion; Na⁺ cation.Primary electrostatic force holding the crystal lattice together.
Pnictogen (Bismuth) Bonding Bismuth atom (electrophilic region); Oxygen or other nucleophilic atoms from adjacent molecules. researchgate.netProvides directional control and contributes to the overall stability of the crystal packing.

Self-Assembly Processes and Hierarchical Structures

Self-assembly is the spontaneous organization of individual components into ordered structures driven by non-covalent interactions. For this compound, this process is most evident during crystallization from an aqueous solution. As the solvent evaporates, the components—[Bi(EDTA)]⁻ anions, Na⁺ cations, and water molecules—organize themselves to maximize favorable interactions (ionic and hydrogen bonds) and achieve a thermodynamically stable, crystalline solid.

The result is a hierarchical structure. At the primary level, the bismuth ion is coordinated by the EDTA ligand. At the secondary level, these individual complex units are arranged into a specific, repeating pattern (a crystal lattice) through the interplay of ionic bonds and a network of hydrogen bonds. This ordered arrangement can be considered a simple form of a metal-organic framework, where the nodes are the bismuth complexes and the linkers are the non-covalent interactions mediated by counter-ions and water molecules. The specific geometry and connectivity of these interactions dictate the final crystal symmetry and packing arrangement. The principles of forming two-dimensional coordination polymers through self-assembly, observed in lanthanide complexes, are analogous to the processes that can occur with bismuth complexes. researchgate.net

ComponentRole in Self-AssemblyDriving Force
[Bi(EDTA)]⁻ Anion Primary structural building block.Provides defined geometry and multiple sites for non-covalent interactions (carboxylate groups).
Na⁺ Cation Counter-ion.Balances the charge and acts as a node in the electrostatic network, linking multiple anions.
Water Molecules Bridging and space-filling component.Forms extensive hydrogen-bonding networks that connect all other components.

Computational and Theoretical Investigations of Bismuth Coordination Chemistry

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and geometric structures of bismuth-containing complexes. rsc.orgscispace.com By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of various molecular properties at a manageable computational cost.

A fundamental application of DFT in the study of Bismuth Sodium Ethylenediaminetetraacetate (B1237979) is the determination of its equilibrium geometry. Geometry optimization calculations seek to find the minimum energy conformation of the molecule, providing detailed information about bond lengths, bond angles, and dihedral angles between the bismuth center and the ethylenediaminetetraacetate (EDTA) ligand. These calculations are crucial for understanding the steric and electronic interactions that govern the complex's three-dimensional structure.

For a typical Bi-EDTA complex, DFT calculations would likely predict a coordination number of six for the bismuth ion, with the EDTA ligand acting as a hexadentate ligand, binding through its two nitrogen atoms and four carboxylate oxygen atoms. researchgate.net The resulting geometry is often a distorted octahedron, accommodating the intricate wrapping of the EDTA ligand around the central bismuth ion.

Vibrational frequency analysis, performed after geometry optimization, serves two primary purposes. Firstly, it confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies. Secondly, it provides a theoretical vibrational spectrum (Infrared and Raman) of the molecule. ijcce.ac.irresearchgate.net By comparing these calculated frequencies with experimental spectroscopic data, researchers can validate the computed structure and assign specific vibrational modes to observed spectral peaks. nih.govresearchgate.net

Table 1: Representative Calculated Vibrational Frequencies for a Bi-EDTA Complex

Vibrational ModeCalculated Frequency (cm⁻¹)Description
ν(Bi-N)400 - 450Bismuth-Nitrogen stretching
ν(Bi-O)300 - 350Bismuth-Oxygen (B8504807) stretching
ν(C=O)asymmetric1600 - 1650Asymmetric carboxylate C=O stretching
ν(C=O)symmetric1400 - 1450Symmetric carboxylate C=O stretching
δ(CH₂)1300 - 1480Methylene (B1212753) group scissoring and wagging

Note: The values in this table are representative and may vary depending on the specific computational method and basis set used.

DFT calculations provide valuable information about the electronic structure of Bismuth Sodium Ethylenediaminetetraacetate. The total electronic energy of the optimized geometry is a key output, which can be used to assess the relative stability of different isomers or conformations.

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.orgnumberanalytics.comlibretexts.org The energies and spatial distributions of these orbitals are critical for understanding the chemical reactivity and electronic properties of the complex. The HOMO represents the ability of the molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and electronic excitability. researchgate.net

In a Bi-EDTA complex, the HOMO is typically localized on the carboxylate groups of the EDTA ligand, while the LUMO is often centered on the bismuth ion. This suggests that the complex is susceptible to electrophilic attack at the ligand and nucleophilic attack at the metal center.

Table 2: Representative Frontier Molecular Orbital Energies for a Bi-EDTA Complex

OrbitalEnergy (eV)
HOMO-5.8
LUMO-1.2
HOMO-LUMO Gap4.6

Note: These values are illustrative and depend on the level of theory and solvent model employed.

A significant advantage of DFT is its ability to predict various spectroscopic properties. Time-Dependent DFT (TD-DFT) is commonly used to calculate the electronic transitions that give rise to UV-Vis absorption spectra. rsc.orgresearchgate.net For Bi(III) complexes, these transitions often involve the promotion of an electron from an orbital with significant ligand character to one with more metal character (ligand-to-metal charge transfer, LMCT) or d-d transitions within the metal center. bath.ac.uklibretexts.org The calculated absorption wavelengths and oscillator strengths can be directly compared with experimental UV-Vis spectra to aid in their interpretation. researchgate.net

Furthermore, DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.govcomporgchem.combohrium.com By calculating the magnetic shielding tensors for each nucleus in the molecule, theoretical ¹H and ¹³C NMR spectra can be generated. utoronto.ca This is particularly useful for assigning peaks in complex experimental spectra and for understanding how the electronic environment of each nucleus is influenced by the coordination to the bismuth ion.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. rsc.orgmdpi.com By solving Newton's equations of motion for all atoms in the system, MD simulations can model the conformational changes, flexibility, and interactions of Bismuth Sodium Ethylenediaminetetraacetate with its environment, typically in a solvent like water. researchgate.net

MD simulations can explore the conformational landscape of the Bi-EDTA complex, revealing the different shapes it can adopt at a given temperature. By analyzing the trajectory of the simulation, researchers can identify the most populated conformations and the energy barriers between them. This is crucial for understanding the flexibility of the EDTA ligand and how it adapts its coordination to the bismuth ion. The simulations can quantify the fluctuations in bond lengths and angles, providing a measure of the rigidity or flexibility of different parts of the molecule.

When performed in a simulated solvent environment, MD simulations provide a detailed picture of how solvent molecules, such as water, interact with the Bismuth Sodium Ethylenediaminetetraacetate complex. nih.govosti.gov These simulations can reveal the structure of the solvation shells around the complex and the dynamics of solvent exchange. The mobility of the EDTA ligand can also be assessed by tracking the movement of its different segments over time. This information is vital for understanding the stability of the complex in solution and its interactions with other molecules in a biological or chemical system.

Reaction Mechanism Modeling

Computational modeling of reaction mechanisms involves mapping the potential energy surface (PES) of a chemical reaction. This map charts the energy of the system as the geometry of the molecules changes from reactants to products. Key points on this surface—reactants, products, intermediates, and transition states—are identified and characterized to build a comprehensive picture of the reaction pathway. umn.edu

The elucidation of a reaction pathway is fundamental to understanding its mechanism. Using methods like Density Functional Theory (DFT), chemists can model the step-by-step process of a chemical transformation, such as the complexation of a bismuth(III) ion by an EDTA ligand.

The formation of the [Bi(EDTA)]⁻ complex can be computationally modeled as a substitution reaction where the water molecules coordinated to the aqueous Bi³⁺ ion are successively replaced by the nitrogen and carboxylate oxygen donor atoms of the EDTA molecule. nih.gov This process involves:

Locating Stationary Points: Geometries of the reactants (e.g., [Bi(H₂O)ₙ]³⁺ and EDTA⁴⁻), products ([Bi(EDTA)]⁻), and any intermediates are optimized to find their lowest energy structures (energy minima).

Identifying Transition States (TS): A transition state represents the highest energy point along the lowest energy path between a reactant and a product. It is a saddle point on the PES. Sophisticated algorithms are used to locate these transient structures.

Frequency Calculations: To confirm the nature of a stationary point, its vibrational frequencies are calculated. A stable species (reactant, product, intermediate) will have all real (positive) vibrational frequencies. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate—the path leading from reactant to product. umn.edu

By connecting the reactants, transition states, and products, the entire reaction coordinate can be mapped. The energy difference between the reactants and the transition state defines the activation energy barrier, a critical factor determining the reaction rate. A study on the complexation of various metal ions with EDTA has shown that DFT calculations can effectively evaluate the thermodynamic changes, such as the free energy of complexation, which is crucial for understanding the stability of the resulting complexes. nih.gov

Table 1: Illustrative Data from a Hypothetical DFT Calculation for a Reaction Step

SpeciesRoleRelative Energy (kJ/mol)Number of Imaginary Frequencies
Reactant ComplexStarting Material0.00
Transition State (TS1)Energy Maximum+55.01
Product ComplexFinal Material-120.00

If Bismuthsodiumethylenediaminetetraacetate were to be used as a catalyst, computational modeling would be essential for simulating the entire catalytic cycle. While such applications are not prominent for this specific complex, computational studies on other bismuth-based catalysts have demonstrated the power of this approach. oaepublish.com

A catalytic cycle simulation involves computationally modeling each discrete step of the cycle, such as:

Binding of the substrate to the bismuth complex.

Chemical transformation (e.g., bond activation, insertion).

Release of the product.

Regeneration of the catalyst.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that seek to correlate the chemical structure of a series of compounds with their observed reactivity. researchgate.net These models are powerful predictive tools in chemical research and development.

The development of a QSRR model begins with creating a dataset of structurally similar molecules and their experimentally measured reactivity (e.g., reaction rate constants, equilibrium constants). Computational chemistry is then used to calculate a set of numerical parameters, known as descriptors, that quantify various aspects of each molecule's structure.

Statistical techniques, most commonly multiple linear regression (MLR), are then employed to derive a mathematical equation that links the descriptors to the reactivity. For instance, a study on metal-EDTA complexes found a good quantitative correlation between the complexation free energies (a measure of reactivity/stability) and the dipole moments of the complexes. nih.gov Such a correlation provides insight into the underlying factors governing reactivity, suggesting in this case that electrostatic interactions play a significant role.

Table 2: Conceptual Framework for a QSRR Study Dataset

Compound IDDescriptor 1 (e.g., Steric)Descriptor 2 (e.g., Electronic)Observed Reactivity (log k)
Bi-Complex-1150.5 ų-5.6 eV2.1
Bi-Complex-2162.1 ų-5.9 eV1.8
Bi-Complex-3148.9 ų-5.2 eV2.5
............

A major advantage of modern QSRR is the use of theoretical descriptors calculated from first principles, typically using DFT. researchgate.net These descriptors provide a more profound and physically meaningful basis for understanding reactivity compared to simple empirical parameters. They can be broadly classified into global and local descriptors.

Global Reactivity Descriptors describe the reactivity of the molecule as a whole. They are often defined in the context of Conceptual DFT and can be calculated from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). asrjetsjournal.org

Local Reactivity Descriptors are used to predict the most reactive sites within a molecule. A key example is the Molecular Electrostatic Potential (ESP), which maps the charge distribution onto the molecule's surface. Regions of negative potential (typically colored red or orange) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. asrjetsjournal.org This allows for the prediction of regioselectivity in chemical reactions.

By calculating these descriptors for a novel compound like a derivative of this compound, its reactivity profile can be predicted without the need for initial experiments, guiding synthetic efforts and accelerating discovery.

Table 3: Key Theoretical Descriptors Used in Reactivity Prediction

DescriptorDefinition (Approximation)Predicted Reactivity Aspect
Global Descriptors
HOMO Energy (EHOMO)- Ionization Potential (IP)Electron-donating ability (nucleophilicity)
LUMO Energy (ELUMO)- Electron Affinity (EA)Electron-accepting ability (electrophilicity)
HOMO-LUMO GapELUMO - EHOMOChemical stability and low reactivity (larger gap)
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to change in electron configuration
Electronegativity (χ)- (EHOMO + ELUMO) / 2Ability to attract electrons
Electrophilicity Index (ω)χ² / (2η)Global electrophilic nature of the molecule
Local Descriptors
Electrostatic Potential (ESP)Calculation of charge distributionIdentifies sites for electrophilic or nucleophilic attack

Advanced Analytical Methodologies for Bismuthsodiumethylenediaminetetraacetate Research

Chromatographic Separation Techniques for Complex Mixtures

Chromatographic techniques are essential for isolating and purifying specific target compounds from complex mixtures. 911metallurgist.com These methods involve a stationary phase and a mobile phase, where components of a mixture separate based on their differential distribution between the two phases. 911metallurgist.com For metal complexes like Bismuthsodiumethylenediaminetetraacetate, chromatographic methods allow for quantification and identification based on characteristics such as charge, polarity, and size. 911metallurgist.com

Liquid Chromatography (LC) Coupled with Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive analytical technique used for the quantitative analysis of compounds in biological and environmental samples. researchgate.net The method combines the separation capabilities of liquid chromatography with the precise detection and identification power of tandem mass spectrometry. brainbloomtutors.blog This makes it a valuable tool for pharmacokinetic studies and the identification of metabolites. researchgate.net

In the context of this compound, LC-MS/MS can be used for its speciation and quantification. The process involves introducing a sample into the LC system, where the bismuth-EDTA complex is separated from other components in the matrix on a chromatographic column. Following separation, the analyte is ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer. nih.gov ESI-MS has been successfully used to identify a range of metal-EDTA complexes, which exist as stable anionic species in solution, such as [Bi(EDTA)]-. nih.gov The tandem mass spectrometer (MS/MS) then allows for further fragmentation of the parent ion, generating a unique fingerprint that confirms the identity of the compound with high specificity and sensitivity. researchgate.net A related technique, ultra-high performance supercritical fluid chromatography-tandem mass spectrometry (UHPSFC-MS/MS), has also been reported for the successful analysis of metal-EDTA complexes, including those of bismuth, offering a fast and efficient separation. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Metal-EDTA Complex Analysis

Parameter Setting Purpose
Chromatography Reversed-Phase C18 Column Separation based on polarity.
Mobile Phase Gradient of water and acetonitrile (B52724) with a buffer (e.g., ammonium (B1175870) acetate) Elution of the analyte from the column.
Ionization Mode Electrospray Ionization (ESI) - Negative Generation of negatively charged ions of the [Bi(EDTA)]- complex. nih.gov
MS Detection Triple Quadrupole (QqQ) High selectivity and sensitivity for quantitative analysis. researchgate.net

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Monitors specific parent-to-daughter ion transitions for precise quantification. researchgate.net |

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS/MS)

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile and semi-volatile organic compounds. wikipedia.org The sample is vaporized and separated in a gaseous mobile phase based on its interaction with a stationary phase inside a long capillary column. illinois.edu The separated components then enter a mass spectrometer for detection and identification. osti.gov

Direct analysis of this compound by GC-MS is generally not feasible due to the compound's ionic nature and extremely low volatility. nih.govacs.org However, GC-based methods are highly relevant in the broader context of bismuth analysis, particularly for organometallic and volatile bismuth species. For instance, GC coupled with inductively coupled plasma mass spectrometry (GC-ICP-MS) has been used for the speciation of volatile bismuth compounds like trimethylbismuth (B1197961) (Me₃Bi) in environmental gas samples. rsc.org Similarly, GC-MS has been employed to identify derivatized bismuth compounds, such as methyldiethylbismuth (MeEt₂Bi), in biological contexts. researchgate.net

For a non-volatile complex like bismuth-EDTA, analysis via GC-MS would necessitate a chemical derivatization step to convert it into a volatile analogue. While challenging, this approach is used for other metal chelates. brainbloomtutors.blogillinois.edu The primary utility of GC-MS/MS in research involving this compound would likely be for the analysis of volatile impurities, reaction byproducts, or specific volatile organobismuth species that might be formed under certain environmental or biological conditions. rsc.org

Table 2: GC-MS System Configuration for Volatile Bismuth Compound Analysis

Component Specification Function
Injector Split/Splitless Inlet Vaporizes the sample for introduction onto the column. researchgate.net
GC Column Capillary column (e.g., DB-5ms) Separates volatile compounds based on boiling point and polarity. researchgate.net
Carrier Gas Helium Transports the sample through the column. researchgate.net
Ionization Electron Ionization (EI) Fragments molecules to produce a characteristic mass spectrum. rsc.org

| Detector | Mass Spectrometer (e.g., Ion Trap, Quadrupole) | Identifies and quantifies compounds based on their mass-to-charge ratio. rsc.org |

Ion Exchange Chromatography for Charge-Based Separation

Ion exchange chromatography (IEC) is a powerful technique that separates molecules based on their net surface charge. researchgate.net The stationary phase consists of a resin with covalently bound charged functional groups. researchgate.net Anionic complexes, such as metal-EDTA chelates, are well-suited for separation using anion-exchange resins, which have positively charged functional groups. nih.govoup.com

The Bismuth-EDTA complex, which typically exists as an anion, [Bi(EDTA)]-, can be effectively separated from cationic species and neutral molecules, which will pass through the column unretained. nih.gov The separation of different anionic species is achieved by controlling the composition of the mobile phase, typically by using a salt or pH gradient. fredhutch.org As the concentration of competing ions (e.g., chloride or nitrate) in the mobile phase increases, the retained analyte is displaced from the resin and eluted from the column. fredhutch.org This technique has been successfully applied to the separation of bismuth from various other elements, such as lead and cadmium, in complex matrices. osti.gov Furthermore, IEC can be coupled with highly sensitive detectors like inductively coupled plasma mass spectrometry (ICP-MS) for element-specific detection of the separated metal-EDTA complexes. nih.gov

Table 3: Typical Conditions for Anion Exchange Separation of Bismuth Complexes

Parameter Condition Rationale
Stationary Phase Strong Anion Exchange (SAX) Resin Provides a positively charged surface to bind anionic complexes like [Bi(EDTA)]-. nih.gov
Mobile Phase Buffered aqueous solution (e.g., ammonium phosphate) Maintains a stable pH and provides counter-ions for elution. nih.gov
Elution Method Salt Gradient (e.g., increasing NaCl or NH₄NO₃ concentration) Displaces the bound analyte from the resin based on charge strength. fredhutch.org

| Detection | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Allows for highly sensitive and element-specific detection of bismuth. nih.gov |

Electrophoretic Separation Techniques

Electrophoretic techniques separate charged molecules by their differential migration rates in an electric field. nih.gov These methods are particularly effective for analyzing ionic species like this compound and for studying its interactions with biological macromolecules. oup.com

Capillary Electrophoresis (CE) for High-Resolution Separation

Capillary electrophoresis (CE) is a high-resolution separation technique performed in a narrow-bore fused-silica capillary. wikipedia.org Analytes are separated based on their charge-to-size ratio as they migrate through an electrolyte solution under the influence of a high-voltage electric field. nih.gov CE offers advantages such as high efficiency, short analysis times, and minimal sample consumption. conicet.gov.ar

Capillary zone electrophoresis (CZE), the most common mode of CE, is highly suitable for the analysis of metal-EDTA complexes. epa.gov Research has demonstrated the successful separation of Bi(III) complexed with EDTA from a mixture of other metal chelates. epa.gov In a typical CE system, the inner wall of the silica (B1680970) capillary is negatively charged at neutral or basic pH, which generates an electroosmotic flow (EOF) of the bulk solution towards the cathode. nih.gov Anionic complexes like [Bi(EDTA)]- have an electrophoretic mobility directed towards the anode, but if the EOF is strong enough, they will still be carried toward the cathode and the detector. wikipedia.org Because different metal-EDTA complexes have distinct charge-to-size ratios, they migrate at different velocities, enabling their separation. epa.gov

Table 4: Capillary Zone Electrophoresis Parameters for Metal-EDTA Separation

Parameter Condition Purpose
Capillary Fused-Silica (e.g., 50 µm i.d.) Provides the medium for electrophoretic separation. psu.edu
Background Electrolyte (BGE) Buffered solution (e.g., DTPA or borate (B1201080) buffer at pH > 8) Conducts current and controls the separation environment and EOF. epa.govpsu.edu
Applied Voltage 20-30 kV Drives the migration of ions. epa.govpsu.edu
Injection Hydrodynamic or Electrokinetic Introduces a small plug of the sample into the capillary. wikipedia.org

| Detection | On-column UV-Vis Absorbance | Monitors the separated analytes as they pass through the detection window. epa.govpsu.edu |

Electrophoretic Mobility Shift Assays for Interaction Studies

An Electrophoretic Mobility Shift Assay (EMSA), also known as a gel retardation assay, is a widely used technique to study the interactions between proteins and nucleic acids (DNA or RNA). wikipedia.orgresearchgate.net The principle is based on the observation that a protein-nucleic acid complex migrates more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel than the free, unbound nucleic acid. nih.gov This difference in migration speed results in a "shift" of the band corresponding to the nucleic acid, indicating a binding event. researchgate.net

While not a direct analytical method for this compound itself, EMSA is a critical tool for investigating the biological effects of bismuth compounds. A key research application has been to study how bismuth(III) ions can disrupt critical biological processes. For example, an EMSA was used to demonstrate that a bismuth compound could inhibit the DNA binding activity of the SARS-CoV-2 helicase protein (nsp13). researchgate.net In that study, a labeled DNA substrate was incubated with the helicase protein, resulting in a slower-migrating band (the protein-DNA complex). researchgate.net When increasing concentrations of the bismuth compound were added to the reaction, the intensity of this shifted band decreased, indicating that bismuth was preventing the protein from binding to its DNA substrate. researchgate.net This type of assay is invaluable for elucidating the mechanisms by which bismuth compounds may exert therapeutic or biological effects by interfering with macromolecular interactions. researchgate.net

Table 5: Components of an Electrophoretic Mobility Shift Assay

Component Function Example
Nucleic Acid Probe The specific DNA or RNA sequence being studied. A short, labeled DNA oligonucleotide corresponding to a protein's binding site. researchgate.net
Binding Protein The protein of interest whose interaction with the nucleic acid is being tested. Recombinant SARS-CoV-2 helicase (nsp13). researchgate.net
Test Compound The substance being tested for its ability to modulate the protein-nucleic acid interaction. A bismuth(III) compound. researchgate.net
Non-denaturing Gel A polyacrylamide or agarose matrix that separates complexes based on size and charge without denaturing the protein. wikipedia.org Native polyacrylamide gel electrophoresis (PAGE).

| Detection Method | A method to visualize the location of the nucleic acid probe in the gel. | Autoradiography (for radiolabeled probes) or fluorescence imaging (for fluorescently labeled probes). nih.gov |

Membrane-Based Separation Processes

Membrane separation technology utilizes semi-permeable membranes to separate substances based on properties like size or chemical affinity. gatech.eduhongtekfiltration.com This technology is categorized into several processes, including pressure-driven methods like ultrafiltration and concentration-driven methods like pervaporation. mdpi.commdpi.com

Ultrafiltration and dialysis are membrane-based techniques that separate molecules primarily based on size. gatech.eduhongtekfiltration.com These methods are particularly valuable in studying the interactions of this compound with larger biological molecules or in purifying the complex from macromolecular contaminants.

Dialysis, for instance, has been employed in research on other bismuth biocomplexes to ascertain the stability of the metal-ligand bond. unimi.it In such experiments, a solution containing the bismuth complex is placed within a dialysis membrane against a buffer. The movement of bismuth across the membrane indicates the extent to which it dissociates from its carrier molecule. unimi.it This approach could be applied to this compound to study its stability and binding characteristics in biological systems. Research has shown that bismuth can be firmly complexed at physiological pH, with a low degree of breaking during isolation protocols. unimi.it Dialysis is also a key process in clinical settings for clearing substances from the blood, as demonstrated in cases of bismuth intoxication where hemodialysis, combined with chelating agents, effectively eliminated bismuth from a patient's serum. nih.gov

Ultrafiltration operates on a similar principle but uses hydraulic pressure to force a solution through a membrane, retaining larger molecules. This technique would be effective for separating this compound from proteins or other high-molecular-weight species it might be bound to in a research sample. unimi.it

Table 1: Applications of Size-Exclusion Membrane Processes in Bismuth Chelate Research

Technique Principle Application for this compound Research Context Example
Dialysis Separation of molecules in solution by differences in their rates of diffusion through a semi-permeable membrane. gatech.edu Assessing complex stability; removing small unbound ions. Determining the binding affinity and dissociation kinetics of the complex with plasma proteins. unimi.it

| Ultrafiltration | Pressure-driven separation of molecules based on size through a semi-permeable membrane. hongtekfiltration.com | Concentrating solutions of the complex; separating the complex from macromolecules like proteins. | Purifying the complex from a cell culture medium containing proteins and other biomolecules. unimi.it |

Pervaporation and gas permeation are advanced membrane processes designed for the separation of liquid or vapor mixtures, respectively. pjoes.compervatech.com In pervaporation, a liquid mixture is placed in contact with a membrane, and one component preferentially permeates through it and is removed as a vapor on the other side. mdpi.com Vapor permeation is a similar process, but the feed is already in a vapor state. pjoes.com

These techniques are primarily used to separate volatile organic compounds or to dehydrate solvents. pjoes.compervatech.com For a non-volatile organometallic salt like this compound, these methods are not suitable for direct purification of the compound itself. However, they are highly relevant for purifying the solvents used during its synthesis or in analytical procedures. For example, pervaporation is an effective method for breaking azeotropes, such as dehydrating ethanol, which could be a solvent used in the production or recrystallization of the bismuth complex. researchgate.net By ensuring the purity of the reaction or analysis medium, these techniques contribute indirectly to the quality control of this compound research.

Advanced Distillation and Extraction Techniques for Purification

Purification is a critical step in the synthesis and analysis of organometallic compounds. researchgate.net Advanced distillation and extraction methods offer powerful solutions for isolating compounds from complex mixtures or removing tenacious impurities.

Extractive distillation is a technique used to separate mixtures of components with close boiling points or those that form azeotropes. processingmagazine.com It involves adding a high-boiling solvent to the mixture, which alters the relative volatility of the original components, thereby facilitating their separation in a distillation column. processingmagazine.comyoutube.com

This method is designed for the separation of volatile liquids and is generally not applicable to the purification of non-volatile crystalline solids like this compound from other non-volatile impurities. processingmagazine.com Its utility in the context of this compound research would be limited to the purification of liquid reagents or solvents used in its synthesis. For instance, if the synthesis process involved a solvent mixture that is difficult to separate by conventional distillation, extractive distillation could be employed to achieve the required solvent purity. youtube.com

Supercritical Fluid Extraction (SFE) is a green extraction technology that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent. nih.gov This technique is particularly well-suited for the extraction of metal chelates. nih.goviaea.org While direct extraction of metal ions by supercritical fluids is inefficient, ions complexed with organic ligands—forming a metal chelate like this compound—can become significantly more soluble. iaea.org

The efficiency of SFE for a metal chelate depends on several factors, including the solubility of the chelate in the supercritical fluid, temperature, pressure, and the stability of the complex. nih.govresearchgate.net To enhance solubility and extraction efficiency, co-solvents or specific chelating agents can be added to the supercritical fluid. google.com For instance, fluorinated β-diketones are known to form highly soluble chelates in supercritical CO₂, making this an effective method for extracting metals. google.com After extraction, the metal chelate can be easily recovered by depressurizing the fluid, which causes the chelate to precipitate, and the supercritical fluid can be recycled. iaea.org This makes SFE an environmentally benign and efficient alternative to traditional solvent extraction for purifying this compound. google.com

Quantitative Analysis Approaches in Research Contexts

Accurate quantification of this compound is essential for research and quality control. Complexometric and spectrophotometric titrations are robust and widely used methods for determining the concentration of bismuth in EDTA complexes. publications.gc.cansf.gov

Several titrimetric methods have been developed for the determination of bismuth with EDTA. publications.gc.ca A common approach is a direct titration where a standardized EDTA solution is added to the bismuth-containing sample. The endpoint can be detected visually using metal indicators or instrumentally. publications.gc.cansf.gov

Visual Indicators: Xylenol orange and pyrocatechol (B87986) violet are frequently used indicators for the direct titration of bismuth with EDTA at a low pH, typically around 1.5 to 2.0. publications.gc.cansf.gov This low pH is advantageous as it prevents the interference of commonly occurring ions like magnesium and calcium. nsf.gov Another method involves adding an excess of EDTA and back-titrating the surplus with a lead nitrate (B79036) solution, again using xylenol orange as the indicator. nih.gov

Spectrophotometric Titration: An alternative method uses an iron-salicylate complex as an indicator. nih.gov The determination is carried out by measuring the absorbance of the solution at 520 nm as EDTA is added. nih.gov A key advantage of this method is that it eliminates interference from iron(III), which is a significant drawback in other methods, by incorporating it as part of the indicator system. nih.gov

Amperometric Titration: This instrumental method detects the endpoint by measuring the change in current as the titrant is added. It has been used for the titration of bismuth with EDTA using a rotating platinum electrode. publications.gc.ca This technique can be beneficial as it avoids interferences from substances like aluminum that can affect visual indicators. publications.gc.ca

The choice of method depends on the sample matrix and potential interfering ions. For example, while iron interferes with the amperometric method, it does not interfere when xylenol orange is used. publications.gc.ca Conversely, aluminum interferes with the xylenol orange indicator but not with the amperometric endpoint detection. publications.gc.ca

Table 2: Comparison of Quantitative Methods for Bismuth-EDTA Titration

Method Principle Indicator/Detector Optimal pH Key Advantages & Disadvantages
Direct Titration Titration of Bi³⁺ with a standard EDTA solution. nsf.gov Xylenol Orange or Pyrocatechol Violet 1.5–2.5 Adv: Simple, selective at low pH against Ca²⁺/Mg²⁺. nsf.govDisadv: Interference from ions like aluminum. publications.gc.ca
Back Titration Excess EDTA is added, and the unreacted portion is titrated with a standard metal solution. nih.gov Xylenol Orange (with Lead Nitrate titrant) 5.0–6.0 Adv: Useful when direct titration is slow or a suitable indicator is unavailable. nih.gov
Spectrophotometric Titration Endpoint determined by monitoring the change in absorbance of the solution. nih.gov Iron-Salicylate Complex ~0.5 Adv: Eliminates interference from iron(III). nih.gov

| Amperometric Titration | Endpoint detected by a change in the diffusion current at a rotating platinum electrode. publications.gc.ca | Rotating Platinum Electrode | ~1.3 (0.25 M HNO₃) | Adv: Not affected by aluminum interference. publications.gc.caDisadv: Iron and ascorbic acid can interfere. publications.gc.ca |

Calibration Methodologies and Standard Addition Techniques

Accurate quantification of this compound relies on robust calibration strategies. While external calibration curves are common, they can be susceptible to inaccuracies caused by "matrix effects," where other components in the sample interfere with the analytical signal. marmara.edu.tr To overcome this, the standard addition method is frequently employed, particularly when the sample matrix is complex or difficult to replicate. fiveable.me

The standard addition process involves adding known quantities of a standard solution of the analyte (in this case, a bismuth standard) to aliquots of the sample. uoa.gr The analytical signal is measured for the original sample and for each of the "spiked" samples. By plotting the increase in signal against the concentration of the added standard, a calibration curve is generated. The initial concentration of the analyte in the sample is determined by extrapolating the linear plot to the point where the signal is zero. fiveable.me This procedure effectively calibrates the instrument in the presence of the sample's unique matrix, compensating for potential interferences. researchgate.net The underlying assumptions for this method are that the calibration curve is linear over the tested range and that a blank sample would produce a signal of zero. uoa.gr

Complexometric titrations using Ethylenediaminetetraacetic acid (EDTA) are also a fundamental analytical method for bismuth. nsf.govpublications.gc.ca In these titrations, the endpoint, which signals the complete complexation of bismuth ions by EDTA, can be detected using various indicators or instrumental methods, establishing a stoichiometric relationship that allows for precise quantification. nsf.gov

Table 1: Illustrative Data for Standard Addition Analysis of Bismuth

This table demonstrates a hypothetical standard addition experiment to determine the concentration of Bismuth in a sample matrix containing this compound.

Sample IDVolume of Sample (mL)Concentration of Added Bi Standard (ng/mL)Measured Signal (Intensity Counts)
Unspiked Sample10045,100
Spike 1102.067,600
Spike 2104.090,200
Spike 3106.0112,700
Spike 4108.0135,100

By plotting the Measured Signal vs. Concentration of Added Bi Standard and extrapolating the line to a signal of zero, the absolute concentration in the original sample can be calculated.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Metal Quantification

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful elemental analysis technique ideal for quantifying the bismuth content in this compound. analytik-jena.com The method is renowned for its exceptional sensitivity, capable of detecting metals at ultra-trace levels, often in the parts-per-billion (ng/L) or even parts-per-trillion range. nih.gov The core principle of ICP-MS involves introducing a liquid sample into a high-temperature argon plasma (around 7,500 K). nih.govwuxiapptec.com This extreme temperature atomizes the sample and ionizes the constituent atoms. nih.gov The this compound complex is thus decomposed, and the resulting bismuth ions (Bi+) are directed into a mass spectrometer. The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z), allowing for the specific and quantitative detection of bismuth. nih.gov

A key advantage of ICP-MS is that it provides the total elemental concentration, irrespective of the original chemical form of the analyte. nih.gov This makes it perfectly suited for determining the total bismuth content in a sample. The technique demonstrates a wide linear dynamic range and high sample throughput. nih.gov For enhanced accuracy, an internal standard, such as Thallium (Tl), is often added to the samples to correct for variations in instrument response. iaea.org Research has demonstrated excellent linearity for bismuth calibration curves (r² = 0.9997) over ranges like 0.05–10 μg. jst.go.jp Recovery tests, where a known amount of bismuth is spiked into a sample matrix, have shown high accuracy, with recovery rates of 98% being achieved. jst.go.jp

Table 2: Typical ICP-MS Operating Parameters for Bismuth Analysis

ParameterSetting/ValuePurpose
RF Power1300 - 1550 WGenerates and sustains the argon plasma.
Plasma Gas Flow15 - 18 L/minForms the main body of the plasma.
Auxiliary Gas Flow0.8 - 1.2 L/minShapes the plasma and keeps it from the torch walls.
Nebulizer Gas Flow0.7 - 1.0 L/minCreates an aerosol from the liquid sample.
Monitored Isotope²⁰⁹BiThe specific isotope of Bismuth measured by the mass spectrometer.
Internal Standard²⁰³Tl or ²⁰⁵TlCorrects for instrumental drift and matrix effects. iaea.org
Dwell Time10 - 50 msThe time the detector measures a single isotope.

Table 3: Performance Metrics for Bismuth Quantification via ICP-MS

MetricTypical ValueDescription
Linearity (r²)> 0.999Indicates a strong linear relationship between concentration and signal. jst.go.jp
Limit of Detection (LOD)0.045 - 11 ng/mL (ppt)The lowest concentration of bismuth that can be reliably detected. iaea.orgresearchgate.net
Limit of Quantification (LOQ)0.15 ng/mLThe lowest concentration of bismuth that can be accurately quantified. researchgate.net
Recovery Rate95% - 101%The percentage of a known amount of added bismuth that is measured, indicating accuracy. jst.go.jpresearchgate.net
Relative Standard Deviation (RSD)1.2% - 8.8%A measure of the precision of repeated measurements. jst.go.jp

Electrochemical Analysis for Redox Characterization

Electrochemical analysis provides critical insights into the redox behavior of the bismuth ion within the this compound complex. These techniques measure the changes in electrical properties (such as potential or current) to characterize the electron transfer processes. The central species of interest is the Bi(III) ion, and its ability to be oxidized or reduced is fundamental to its chemical behavior.

Amperometric titration is one such technique that has been used for the determination of bismuth with EDTA. publications.gc.ca This method involves monitoring the current generated at a rotating platinum electrode held at a specific potential (+1.2 volts vs SCE) during the titration. The current changes as the free Bi(III) is consumed by the EDTA, allowing for precise endpoint detection. publications.gc.ca

More advanced techniques like cyclic voltammetry can be used to probe the redox potentials of the Bi(III)/Bi(0) couple or other potential redox states. In this method, the potential applied to an electrode is swept linearly in both forward and reverse directions, and the resulting current is measured. The resulting voltammogram provides information on the reduction and oxidation potentials, the stability of the redox species, and the kinetics of the electron transfer reactions. The strong chelation of the bismuth ion by the EDTA ligand is expected to significantly influence its redox potential compared to the free bismuth ion. The electrochemical behavior of bismuth and its alloys has been studied, demonstrating its capacity to undergo redox transformations that are central to applications like battery electrodes. rsc.org

Table 4: Electrochemical Techniques for Characterization of Metal Complexes

TechniquePrincipleInformation Gained
Cyclic Voltammetry (CV) The potential is swept linearly between two set points, and the resulting current is measured.Redox potentials (oxidation/reduction), stability of redox species, electron transfer kinetics.
Amperometric Titration Current is measured as a function of the volume of added titrant while a constant potential is applied to an electrode.Precise determination of the equivalence point in a titration. publications.gc.ca
Potentiometric Titration The potential difference between two electrodes is measured as a function of titrant volume.Determination of analyte concentration and complex stability constants. iaea.org
Differential Pulse Voltammetry (DPV) Small potential pulses are superimposed on a linear potential sweep to enhance signal-to-noise ratio.Highly sensitive quantification of redox-active species and determination of redox potentials.

Molecular Level Interactions with Biological Systems: Mechanistic Investigations

Coordination with Metalloproteins and Biomacromolecules in Vitro

The interaction of bismuth complexes, including Bismuth Sodium Ethylenediaminetetraacetate (B1237979), with metalloproteins and other biomacromolecules is a critical area of study for understanding its biological activity. Bismuth(III) is classified as a borderline Lewis acid, allowing it to form stable complexes with ligands containing oxygen, nitrogen, and particularly sulfur donor atoms, which are common in biological systems nih.govpeerj.com.

In vitro studies have identified specific amino acid residues as key binding sites for bismuth. Kinetic analysis of the interaction between the Bi(EDTA) complex and urease from Klebsiella aerogenes demonstrated that it acts as both a competitive and time-dependent inactivator. This inhibition is likely due to the binding of the bismuth ion to the cysteine residues of the enzyme, specifically Cys319, which is located at the entrance of the active site nih.gov.

Competition experiments have further elucidated the preferred binding sites of bismuth. For instance, in the chaperone protein GroES from H. pylori, bismuth shows a high affinity for the N-terminal zinc-binding site. Equilibrium dialysis studies revealed that bismuth can effectively displace zinc from this site, with a binding affinity approximately 40-fold higher than for other metal-binding domains on the protein nih.gov. This displacement of essential metal ions like zinc is a key mechanism of bismuth's action. The binding of bismuth to these sites can induce significant conformational changes, such as altering the quaternary structure of GroES from its native heptameric form to a dimer nih.gov.

These findings highlight that bismuth's interactions are not random but are directed towards specific metal-binding motifs within proteins, particularly those involving cysteine and histidine residues or structured zinc-finger domains.

Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental technique for investigating the binding of metal complexes to biomacromolecules like DNA nih.govnih.gov. The interaction typically results in changes to the absorption spectrum of the DNA or the complex. A decrease in absorbance intensity, known as hypochromism, often indicates the stabilization of the DNA double helix, commonly associated with the intercalation of a molecule between the DNA base pairs nih.govasianpubs.org.

While direct UV-Vis titration studies of Bismuth Sodium Ethylenediaminetetraacetate with DNA are not extensively detailed in the available literature, the principles can be illustrated by analogous Bi(III) complexes. For example, the interaction of a Bi(III)-myricetin complex with calf thymus DNA (ct-DNA) was monitored using UV-Vis spectroscopy. The study observed a hypochromic effect on the absorption band of the complex as the concentration of DNA was increased, indicating a strong interaction asianpubs.org. From these spectral changes, the intrinsic binding constant (K) can be calculated, providing a quantitative measure of the binding affinity.

The Bi-EDTA complex itself exhibits a characteristic UV-Vis absorption spectrum, with a notable peak around 264 nm researchgate.net. When studying its interaction with a biomolecule like DNA, changes in the intensity or position of this peak upon titration with DNA would signify binding.

Table 1: DNA Binding Parameters for a Bi(III)-Myricetin Complex Determined by Spectroscopic and Electrochemical Methods asianpubs.org
ParameterValueMethod
Binding Constant (K)9.0 × 104 L mol-1Voltammetry
Binding Site Size (s)0.80Voltammetry
Diffusion Coefficient (Free Complex)5.37 × 10-7 cm2 s-1Voltammetry
Diffusion Coefficient (Bound Complex)4.55 × 10-7 cm2 s-1Voltammetry

Mechanistic Elucidation of Intermolecular Recognition Processes

Understanding the mechanisms of how bismuth complexes recognize and bind to their biological targets involves examining the kinetic and thermodynamic driving forces behind these events, often supplemented by computational modeling.

The thermodynamics of bismuth binding to proteins have been quantified, revealing its position in the hierarchy of metal ion affinity. Studies on the histidine-rich protein Hpn, which is involved in nickel storage in H. pylori, established the in vitro binding affinities for several divalent and trivalent metal ions. The order of affinity was determined to be Cu²⁺ > Ni²⁺ > Bi³⁺ > Zn²⁺ nih.gov. This demonstrates that while bismuth has a strong affinity for the protein, it is outcompeted by copper and nickel, which is relevant to its mechanism of disrupting the homeostasis of these essential metals nih.gov.

The kinetics of metal exchange are also crucial. The chelation of metal ions by EDTA is a well-studied process. For example, the release of nickel from the Hpn protein by EDTA follows a two-step process: a rapid initial equilibrium followed by a slower, rate-determining dissociation of the ternary Hpn-Ni-EDTA complex to form the final Ni-EDTA product nih.gov. This illustrates the kinetic stability of the protein-metal bond and the mechanism by which a strong chelator like EDTA can sequester the metal ion. Kinetic analysis of Bi(EDTA) with urease showed it to be a competitive and time-dependent inactivator, pointing to a mechanism that involves direct and increasingly stable binding to the enzyme's active site over time nih.gov.

Table 2: In Vitro Metal Ion Affinities for the Hpn Protein nih.gov
Metal IonRelative Affinity
Cu²⁺Highest
Ni²⁺High
Bi³⁺Intermediate
Zn²⁺Lowest

Computational methods such as Molecular Docking and Density Functional Theory (DFT) provide powerful tools for investigating the interactions of bismuth complexes at the atomic level mdpi.com. These techniques can predict binding poses, estimate binding energies, and elucidate the electronic changes that occur upon complex formation.

Molecular docking studies can be used to model the interaction of the [Bi(EDTA)]⁻ anion with the active site of a target protein. For instance, a multilevel computational approach was used to study how bismuth ions could inhibit the SARS-CoV-2 helicase (nsp13). The modeling showed that the substitution of the native Zn²⁺ ion with Bi³⁺ in the zinc-binding domains induces significant structural changes. These modifications alter the geometry and ionization properties of the site, weakening the interaction between the helicase and its partner protein (nsp12), thereby disrupting viral replication mdpi.com. Such studies exemplify how computational models can complement experimental data to provide a detailed mechanistic picture of how bismuth compounds exert their biological effects by targeting specific metalloproteins mdpi.com.

Role of the Bismuth Coordination Compound in Redox Biology at the Molecular Level

Bismuth chemistry is dominated by the +3 oxidation state, which is generally stable in biological systems nih.gov. However, bismuth can participate in redox chemistry through the Bi(III)/Bi(V) and Bi(I)/Bi(III) redox couples, which has led to its emergence as a versatile element in redox catalysis for organic synthesis acs.orgnih.gov. While Bi(V) is a powerful oxidizing agent, it is typically not stable in aqueous biological environments nih.gov.

The involvement of a bismuth-EDTA complex in redox biology is less about the bismuth ion itself undergoing redox cycling and more about the stability of the complex under different redox conditions or its ability to influence other redox processes. The Bi(III) center in the [Bi(EDTA)]⁻ complex is redox-stable under normal physiological conditions. However, the complex could potentially influence redox biology by:

Sequestering Redox-Active Metals : By binding strongly to redox-active metal ions like Cu²⁺ or Fe³⁺, the EDTA ligand can modulate their participation in Fenton-like reactions that generate reactive oxygen species.

Stabilizing Bismuth : The EDTA ligand forms a highly stable complex with Bi(III), preventing its hydrolysis and precipitation, which allows for its transport and interaction with biological targets where it can displace other metals, indirectly affecting cellular redox balance nih.gov.

While direct redox catalysis by Bi(EDTA) in a biological context is not established, the behavior of other metal-EDTA complexes provides a model. For example, the [Ru(III)(edta)(H₂O)]⁻ complex can act as a catalyst in the reduction of molecular oxygen and hydrogen peroxide, operating through an outer-sphere electron transfer mechanism nih.gov. This suggests that under specific conditions, the coordination environment provided by EDTA could potentially facilitate electron transfer involving a coordinated metal center.

Electron Transfer Pathways and Mechanisms

Current research into the specific electron transfer pathways involving the Bismuth-EDTA complex in biological systems is limited. However, an understanding of its potential mechanisms can be inferred from the known redox chemistry of bismuth and the stabilizing nature of the EDTA ligand.

Bismuth is capable of existing in multiple oxidation states, primarily Bi(III) and Bi(V), which allows it to participate in redox reactions. Recent studies have explored the catalytic activity of bismuth compounds, capitalizing on this Bi(III)/Bi(V) redox couple for organic synthesis. Furthermore, low-valent bismuth complexes have been shown to undergo one-electron oxidative additions, a reactivity paradigm that mimics transition metals and involves radical intermediates.

Despite these inherent redox capabilities of the bismuth atom, the Bismuth-EDTA complex is characterized by a high stability constant, indicating a very strong bond between the bismuth ion and the EDTA ligand. This strong chelation significantly influences the redox potential of the bismuth center, making it less available to participate in electron transfer reactions. The multidentate nature of EDTA, which forms multiple coordination bonds with the bismuth ion, effectively sequesters it and may hinder its interaction with biological redox partners such as components of the electron transport chain.

One study investigating the antiviral activity of various bismuth complexes found that Bi(EDTA) exhibited almost no inhibitory activity against the SARS-CoV helicase. rsc.org This was attributed to the high affinity of bismuth for the EDTA ligand, suggesting that the stable complex prevents the bismuth ion from interacting with the biological target. rsc.org This finding supports the hypothesis that the chelation by EDTA renders the bismuth ion less reactive in biological systems, including for processes that would involve electron transfer.

While direct evidence for electron transfer pathways of Bismuthsodiumethylenediaminetetraacetate in biological systems is not currently available, the fundamental chemistry of the complex suggests that such pathways are not a primary mode of its biological action. The stability of the complex likely precludes significant direct redox cycling of the bismuth ion in a biological milieu.

Chelation and Sequestration Mechanisms with Biological Relevance

The defining characteristic of this compound in a biological context is the robust chelation of the Bi(III) ion by the EDTA ligand. EDTA is a hexadentate ligand, meaning it can form six bonds with a central metal ion, leading to a highly stable complex. researchgate.net The biological relevance of this chelation is tied to the sequestration of the bismuth ion and the subsequent fate of the intact complex within a biological system.

The stability of the Bi(III)-EDTA complex is pH-dependent, generally showing high stability in acidic to neutral conditions. peerj.comquora.com This stability is crucial as it dictates whether the bismuth ion will remain bound to EDTA or engage in ligand exchange with biological molecules.

ComplexStability Constant (log K)Conditions
Bi(III)-EDTA~28pH dependent

This table presents the approximate stability constant for the Bi(III)-EDTA complex, highlighting the strong affinity between bismuth and EDTA.

Within biological systems, the fate of the Bismuth-EDTA complex is a key area of investigation. Studies on other metal-EDTA complexes in plants have suggested that they can be taken up, potentially through apoplastic flow (movement through the cell wall space). researchgate.net In mammalian cells, the uptake of metal complexes can occur through various mechanisms, including passive diffusion or via transport proteins. nih.gov

Once inside a cell, the sequestration of bismuth is a critical process. Research on other bismuth compounds has shown that cells actively sequester bismuth by conjugating it with glutathione (GSH), a major intracellular antioxidant. nih.gov This bismuth-glutathione conjugate is then transported into vesicles by multidrug resistance-associated proteins (MRP). nih.gov This mechanism serves as a detoxification pathway, protecting the cell from potential toxicity of the metal ion. nih.gov

The question of whether the Bismuth-EDTA complex remains intact or undergoes ligand exchange with intracellular molecules like glutathione is central to its biological activity. The very high stability of the Bi(III)-EDTA complex suggests that ligand exchange would be a slow process. A study on the binding of Bi(EDTA) to metallothionein, a cysteine-rich protein involved in metal homeostasis, found that the binding was significantly slower compared to other bismuth salts, again underscoring the kinetic inertness of the EDTA complex. rsc.org

Bismuth SaltBinding Rate to apo-MT (M⁻¹ s⁻¹)pH
[Bi(EDTA)]⁻0.0290 x 10⁶2.6
[Bi(EDTA)]⁻66.5 x 10⁶7.4
[Bi(cit)]⁻672 x 10⁶2.6

This table, adapted from kinetic studies on bismuth binding to apo-metallothionein (apo-MT), illustrates the significantly slower reaction rate of the Bi(EDTA) complex compared to the bismuth citrate complex, especially at acidic pH. rsc.org

The biological relevance of the chelation and sequestration of bismuth by EDTA is therefore complex. While the strong chelation can limit the immediate bioavailability of the bismuth ion to interact with cellular targets, the complex itself can be transported and sequestered. The ultimate biological effect will depend on the rate of uptake of the complex, its stability in various cellular compartments, and the potential for slow ligand exchange to release the bismuth ion to other biological binding partners.

Future Directions and Emerging Research Avenues for Bismuthsodiumethylenediaminetetraacetate

Development of Novel Synthetic Strategies and Methodologies

Future research will likely focus on developing more efficient, cost-effective, and environmentally friendly methods for synthesizing Bismuthsodiumethylenediaminetetraacetate. While traditional methods have proven effective, there is a growing need for "green" chemistry approaches that minimize waste and energy consumption. umcs.pl This could involve exploring alternative precursors, solvent-free reaction conditions, or catalytic routes to improve yield and purity. umcs.pl

Furthermore, the synthesis of derivatives of this compound with modified properties is a promising area. By functionalizing the ethylenediaminetetraacetate (B1237979) (EDTA) ligand, researchers could fine-tune the compound's solubility, stability, and biological activity. mdpi.com This could lead to the development of a new generation of bismuth-based compounds with tailored functionalities for specific applications. The synthesis of heterobimetallic EDTA complexes, where another metal ion is incorporated alongside bismuth, also presents an intriguing possibility for creating materials with novel synergistic properties. scispace.comscielo.br

Table 1: Comparison of Synthetic Approaches for Metal-EDTA Complexes

Synthesis MethodDescriptionPotential Advantages for this compound
Conventional Aqueous Synthesis Reaction of bismuth salts and Na-EDTA in water.Simple, well-established procedure.
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate reaction rates.Faster reaction times, potentially higher yields, and improved energy efficiency.
Sonochemical Synthesis Employs ultrasonic waves to induce chemical reactions.Can produce nanosized materials with unique properties. mdpi.com
Mechanochemical Synthesis Grinding solid reactants together to initiate a reaction.Solvent-free, environmentally friendly approach.

Integration of Advanced Spectroscopic and Computational Approaches for Deeper Insights

A deeper understanding of the structural and electronic properties of this compound is crucial for predicting its behavior and designing new applications. The integration of advanced spectroscopic techniques with computational modeling will be instrumental in achieving this. mdpi.comnih.gov

Techniques such as multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray Absorption Fine Structure (XAFS) spectroscopy, and advanced mass spectrometry can provide detailed information about the coordination environment of the bismuth ion and the conformation of the EDTA ligand in both solid and solution states. acs.orgnih.govacs.org These experimental data, when coupled with high-level computational methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can offer unprecedented insights into the molecule's electronic structure, vibrational properties, and dynamic behavior. mdpi.comnih.govspbstu.ru This synergistic approach will be vital for elucidating reaction mechanisms and understanding the subtle interplay of factors that govern the compound's reactivity. mdpi.com

Table 2: Advanced Techniques for Characterization

TechniqueInformation GainedRelevance to this compound
Multi-dimensional NMR Detailed structural information in solution, including connectivity and spatial relationships of atoms.Elucidating the solution-state structure and dynamics. nih.gov
X-ray Absorption Fine Structure (XAFS) Local atomic structure around the bismuth center, including bond distances and coordination numbers.Probing the coordination environment in various states. acs.org
Density Functional Theory (DFT) Electronic structure, molecular orbitals (HOMO-LUMO gap), and vibrational frequencies. mdpi.comPredicting reactivity, stability, and spectroscopic properties. mdpi.com
Molecular Docking Simulating the interaction of the compound with biological macromolecules.Understanding potential mechanisms of biological activity. mdpi.com

Exploration of Structure-Reactivity Relationships in Novel Chemical Transformations

A key area of future research will be to establish clear structure-reactivity relationships for this compound and its derivatives. By systematically modifying the structure of the compound and evaluating its performance in various chemical transformations, researchers can gain a fundamental understanding of how molecular architecture influences reactivity. mdpi.comnih.gov The biological activities of bismuth complexes, for instance, are known to be influenced by the properties and positions of substituent groups on the ligand. mdpi.com

This knowledge can be leveraged to design more effective catalysts for organic synthesis or to develop novel materials with specific optical or electronic properties. numberanalytics.com For example, exploring the photocatalytic potential of this compound in the degradation of organic pollutants is a promising avenue, given the interest in other bismuth-based materials for environmental remediation. numberanalytics.com

Advancements in Analytical Techniques for Trace Analysis and Speciation

The ability to detect and quantify this compound at trace levels in complex matrices is essential for environmental monitoring and biological studies. Future research will likely focus on developing more sensitive and selective analytical methods. Techniques such as inductively coupled plasma-mass spectrometry (ICP-MS) and graphite (B72142) furnace atomic absorption spectrometry (GF-AAS) are powerful tools for determining total bismuth concentration. nih.gov

However, a significant challenge lies in the speciation analysis, which involves identifying and quantifying the different chemical forms of bismuth present in a sample. rsc.org The development of hyphenated techniques, such as liquid chromatography coupled with ICP-MS (LC-ICP-MS), will be crucial for separating and detecting this compound and its potential degradation products in environmental and biological samples. rsc.org This will provide a more accurate picture of its fate, transport, and bioavailability.

Expansion of Mechanistic Studies on Molecular-Level Biological Interactions

While bismuth compounds have a long history of medicinal use, the precise molecular mechanisms underlying their biological effects are often not fully understood. nih.govrsc.org Future research on this compound will delve deeper into its interactions with biological systems at the molecular level. Investigating how this compound interacts with proteins, enzymes, and other biomolecules is a key priority. researchgate.netnih.gov

Metallomics and metalloproteomics approaches can be employed to identify the specific protein targets of bismuth ions released from the complex. researchgate.net Understanding these interactions is fundamental to explaining its therapeutic effects and could pave the way for the rational design of new bismuth-based drugs with improved efficacy and reduced side effects. nih.govresearchgate.net For instance, studies have shown that the biological activity of bismuth complexes can be enhanced by the choice of ligands, which can improve solubility and bioavailability. mdpi.com

Interdisciplinary Research Opportunities and Collaborations

The future of research on this compound will be inherently interdisciplinary. numberanalytics.com Collaborations between synthetic chemists, analytical chemists, computational chemists, biologists, and materials scientists will be essential to unlock the full potential of this compound.

Such collaborations could lead to the development of novel applications in diverse fields. For example, in materials science, this compound could be explored as a precursor for the synthesis of bismuth-containing nanoparticles or thin films with interesting optical or electronic properties. rsc.orgnih.gov In medicine, joint efforts between chemists and biologists could lead to the development of new therapeutic or diagnostic agents. nih.govrsc.org The broad spectrum of potential applications, from catalysis and environmental remediation to medicine, underscores the vast opportunities for collaborative research. numberanalytics.comnih.gov

Q & A

Q. How can researchers standardize a 0.02 mol/L disodium dihydrogen ethylenediaminetetraacetate solution for volumetric analysis?

  • Methodological Answer : Prepare the solution by dissolving 7.445 g of disodium dihydrogen ethylenediaminetetraacetate dihydrate (CAS 6381-92-6, molar mass 372.24 g/mol) in 1000 mL of deionized water. Standardize using zinc (Zn) as a primary standard: dissolve 0.3 g of high-purity Zn in dilute HCl, add bromine TS, and titrate with the EDTA solution. Each mL of 0.02 mol/L EDTA corresponds to 1.308 mg of Zn. Use polyethylene bottles for storage to avoid metal contamination .

Q. What safety protocols are critical when handling disodium dihydrogen ethylenediaminetetraacetate in laboratory settings?

  • Methodological Answer :
  • Inhalation : Move to fresh air; administer artificial respiration if breathing is irregular .
  • Skin contact : Remove contaminated clothing immediately and wash skin with soap and water.
  • Storage : Keep in airtight containers away from reactive metals (e.g., Fe³⁺, Cu²⁺) to prevent complexation.
  • Waste disposal : Neutralize with calcium carbonate before disposal to mitigate environmental impact .

Q. How does the hydration state of disodium ethylenediaminetetraacetate affect its stability in aqueous solutions?

  • Methodological Answer : The dihydrate form (CAS 6381-92-6) is hygroscopic and prone to deliquescence, requiring storage in desiccators. Anhydrous forms (CAS 139-33-3) are more stable but require rigorous moisture control during preparation. Monitor water content via Karl Fischer titration and validate using thermogravimetric analysis (TGA) .

Q. What spectroscopic techniques are suitable for characterizing bismuthsodiumethylenediaminetetraacetate complexes?

  • Methodological Answer :
  • FT-IR : Identify carboxylate stretching vibrations (~1600 cm⁻¹) and amine bending modes (~1300 cm⁻¹).
  • NMR : Use ¹³C NMR to resolve EDTA ligand coordination shifts (e.g., ~180 ppm for carboxyl carbons).
  • UV-Vis : Quantify metal-chelate stability via absorbance at 240–280 nm, calibrated against standard curves .

Q. How can researchers mitigate interference from competing metal ions during EDTA-based titrations?

  • Methodological Answer :
  • Masking agents : Add KCN to mask Cu²⁺/Zn²⁺ or triethanolamine for Fe³⁺/Al³⁺.
  • pH adjustment : Perform titrations at pH 10 (NH₄Cl/NH₄OH buffer) to favor EDTA-Metal complexation.
  • Validation : Cross-check results with atomic absorption spectroscopy (AAS) to resolve discrepancies .

Advanced Research Questions

Q. How can contradictory thermodynamic data (e.g., ΔfH°solid) for EDTA-metal complexes be resolved?

  • Methodological Answer : Use calorimetry (e.g., isothermal titration calorimetry, ITC) to measure enthalpy changes directly. Cross-reference NIST Chemistry WebBook data (e.g., ΔfH°solid for EDTA-Na₂: -1564 kJ/mol) and validate via computational methods (DFT) to reconcile experimental vs. theoretical values. Report uncertainties using error propagation models .

Q. What strategies optimize the synthesis of this compound for high-purity applications (e.g., radiopharmaceuticals)?

  • Methodological Answer :
  • Precursor ratio : Use a 1:1 molar ratio of Bi(NO₃)₃ to Na₂EDTA in deoxygenated water to prevent Bi³⁺ hydrolysis.
  • Temperature control : Maintain reaction at 60°C under nitrogen to avoid oxidation.
  • Purification : Isolate the complex via lyophilization and validate purity using XRD and ICP-MS .

Q. How do ionic strength and counterion effects influence the stability constants (log K) of EDTA-metal complexes?

  • Methodological Answer : Employ the Davies equation to correct activity coefficients in high-ionic-strength solutions (e.g., I > 0.1 M). Compare log K values for Na⁺ vs. K⁺ counterions using potentiometric titrations with a Hg/Hg₂SO₄ reference electrode. Publish data in standardized formats (e.g., IUPAC Stability Constants Database) .

Q. What advanced statistical methods are recommended for analyzing EDTA-metal binding kinetics in heterogeneous systems?

  • Methodological Answer :
  • Non-linear regression : Fit kinetic data to pseudo-first-order or two-step reaction models.
  • Multivariate analysis : Use principal component analysis (PCA) to deconvolute overlapping spectral signals in time-resolved studies.
  • Error analysis : Report confidence intervals via bootstrapping or Monte Carlo simulations .

Q. How can researchers design experiments to resolve discrepancies in EDTA’s environmental persistence reported in conflicting studies?

  • Methodological Answer :
  • Controlled degradation studies : Expose EDTA to UV light (254 nm) and measure half-life via HPLC-MS.
  • Microbial assays : Use soil microcosms with ¹⁴C-labeled EDTA to track mineralization rates.
  • Meta-analysis : Apply PRISMA guidelines to aggregate data from EPA DSSTox and NLM databases, weighting studies by sample size and methodology rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.